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  • Product: 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine
  • CAS: 1222976-14-8

Core Science & Biosynthesis

Foundational

is 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine cell permeable

An In-Depth Technical Guide to Assessing the Cell Permeability of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine Introduction: The Permeability Question in Drug Discovery In the journey of a drug from administration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Cell Permeability of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Introduction: The Permeability Question in Drug Discovery

In the journey of a drug from administration to its target, the ability to cross cellular membranes is a fundamental and decisive hurdle. For orally administered drugs, this journey begins with absorption across the intestinal epithelium, a process governed by the compound's physicochemical properties.[1][2] Poor membrane permeability is a leading cause of attrition for new chemical entities (NCEs) in the drug development pipeline. Therefore, a robust and early assessment of a compound's ability to permeate cells is not just advantageous—it is critical.

This guide focuses on a specific NCE: 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine . As this appears to be a novel compound without readily available permeability data, this document serves as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its cell permeability. We will employ an integrated strategy, beginning with theoretical in silico predictions to establish a baseline "drug-likeness" profile and progressing to gold-standard in vitro assays for empirical validation. This multi-faceted approach ensures a thorough understanding of the compound's potential for passive diffusion, active transport, and efflux.

Part 1: In Silico Assessment - Predicting Permeability from Structure

Before committing to resource-intensive laboratory experiments, computational models provide a rapid and cost-effective first pass to evaluate a compound's potential.[2][3] The most widely recognized framework for this initial assessment is Lipinski's Rule of Five.[4][5] This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of a set of simple physicochemical parameters.[6][7][8]

The core principle is that most orally active drugs are relatively small and moderately lipophilic, facilitating their passage through the lipid bilayers of cell membranes.[5]

Structural Analysis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

The target molecule is an amide formed by the condensation of 3,5-dimethylpiperidine[9][10][11] and 3-methylfuran-2-carboxylic acid. Its structure is paramount to its properties.

Caption: Structure of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine.

Applying Lipinski's Rule of Five

We can calculate the key parameters for our compound to assess its compliance with the Rule of Five.

ParameterRuleCalculated Value for C₁₃H₁₉NO₂Compliance
Molecular Weight (MW) < 500 Daltons221.30 g/mol Yes
LogP (Octanol/Water Partition Coefficient) < 5~2.6 (Estimated)Yes
Hydrogen Bond Donors (HBD) ≤ 50Yes
Hydrogen Bond Acceptors (HBA) ≤ 102 (Carbonyl Oxygen, Furan Oxygen)Yes

Analysis: 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine complies with all four criteria of Lipinski's Rule of Five. This in silico analysis provides a strong initial hypothesis that the compound is "drug-like" and possesses physicochemical properties favorable for passive diffusion across cell membranes. It does not, however, account for potential interactions with cellular transporters.[7]

Part 2: In Vitro Experimental Validation

To move from prediction to empirical evidence, we employ two complementary, industry-standard in vitro assays. We begin with a simple model for passive diffusion and progress to a more complex, cell-based model that recapitulates multiple biological transport mechanisms.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that exclusively measures passive, transcellular permeability.[12][13] It determines a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment. This provides a clean, isolated measure of passive diffusion, avoiding the complexities of active transport or metabolism.[14]

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 1. Coat Filter Plate (Donor Plate) with Phospholipid Solution prep2 2. Add Buffer to Acceptor Plate assay1 3. Add Test Compound to Donor Plate prep1->assay1 assay2 4. Assemble 'Sandwich' (Donor Plate on Acceptor Plate) assay1->assay2 assay3 5. Incubate (e.g., 5 hours at RT) assay2->assay3 analysis1 6. Separate Plates assay3->analysis1 assay3->analysis1 analysis2 7. Quantify Compound in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) analysis1->analysis2 analysis3 8. Calculate Apparent Permeability (Papp) analysis2->analysis3

Caption: High-level workflow for the PAMPA experiment.

Detailed Protocol: PAMPA

  • Membrane Preparation: A 96-well filter donor plate is coated with a solution of a specific lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.[12]

  • Plate Setup: The acceptor 96-well plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: The test compound, 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, is dissolved in a suitable buffer (often with a small percentage of DMSO) and added to the donor plate wells at a known concentration (e.g., 10 µM).[14] High and low permeability control compounds (e.g., Propranolol and Atenolol) are run in parallel.

  • Incubation: The donor filter plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated for a set period (e.g., 5 hours) at room temperature to allow for compound diffusion.[13][15]

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is quantified using a sensitive analytical method, typically LC-MS/MS.[13]

  • Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests high passive permeability.

B. Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is the gold standard for predicting human oral drug absorption.[1][16] It utilizes a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[17] This model has the distinct advantage of expressing functional efflux and uptake transporters, allowing for the assessment of not only passive diffusion but also active transport phenomena.[15]

Caco2_Workflow cluster_transport 3. Bidirectional Transport Study culture 1. Seed & Culture Caco-2 Cells on Transwell Inserts (21 days) qc 2. Quality Control: Measure TEER (>200 Ω·cm²) culture->qc apical_to_basolateral A → B (Absorption) Add compound to Apical side Sample from Basolateral side qc->apical_to_basolateral basolateral_to_apical B → A (Efflux) Add compound to Basolateral side Sample from Apical side qc->basolateral_to_apical analysis 4. Quantify Compound in Donor & Receiver (LC-MS/MS) apical_to_basolateral->analysis basolateral_to_apical->analysis calculation 5. Calculate Papp (A→B), Papp (B→A) and Efflux Ratio analysis->calculation

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for approximately 21 days.[18] During this time, they differentiate and form a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before initiating the transport study, the integrity of the cell monolayer is confirmed by measuring the Trans-epithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² indicates a well-formed, tight monolayer not suitable for permeability evaluations.[19]

  • Bidirectional Transport Study: The assay is performed in two directions to distinguish between passive absorption and active efflux.[17]

    • Apical-to-Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the bloodstream, over a time course. This measures the rate of absorption.

    • Basolateral-to-Apical (B→A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures the rate of efflux back into the "lumen."

  • Dosing and Sampling: A solution of the test compound (e.g., 10 µM in transport buffer) is added to the appropriate donor chamber.[18] The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.[18] Samples are collected from the receiver chamber at specified time points.

  • Quantification and Calculation: Compound concentrations in the samples are determined by LC-MS/MS. Papp values are calculated for both the A→B and B→A directions. The Efflux Ratio (ER) is then calculated as:

    • ER = Papp (B→A) / Papp (A→B)

Part 3: Data Interpretation and Synthesis

The power of this dual-assay approach lies in the synthesis of their results. By comparing the outcomes, we can build a comprehensive profile of the compound's permeability characteristics.

PAMPA PappCaco-2 Papp (A→B)Caco-2 Efflux RatioLikely Interpretation
High High < 2 High Passive Permeability. The compound readily crosses membranes via passive diffusion. This is the ideal profile for many orally administered drugs.
Low Low < 2 Low Passive Permeability. The compound's physicochemical properties are a barrier to membrane transit.
High Low > 2 Substrate for Active Efflux. The compound can passively enter cells (indicated by high PAMPA Papp) but is actively pumped out by efflux transporters (e.g., P-glycoprotein), resulting in low net absorption.
Low High < 2 Substrate for Active Uptake. The compound has poor passive permeability but is recognized and transported into the cell by uptake transporters, leading to good net absorption.

Conclusion

Determining the cell permeability of a novel compound like 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine requires a systematic, evidence-based approach. This guide outlines a robust strategy that begins with a foundational in silico assessment using Lipinski's Rule of Five, which for this compound, predicts favorable drug-like properties. This hypothesis is then rigorously tested using a tiered in vitro system. The PAMPA assay provides a clear measure of passive diffusion, while the Caco-2 assay delivers a more biologically complex and predictive assessment of net intestinal absorption, accounting for both passive and active transport mechanisms. By integrating the data from these validated methods, researchers and drug development professionals can make informed decisions about the compound's viability and guide its future development with confidence.

References

  • Wipf Group. (2017, November 19). Predicting a Drug's Membrane Permeability.
  • Narang, A. S., & Desai, D. (2013). In silico model of drug permeability across sublingual mucosa. PubMed.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Unknown. Caco2 assay protocol.
  • ResearchGate. In silico prediction models for solubility and membrane permeability in cell-based assays.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Palm, K., et al. (2005). In silico predictions of drug solubility and permeability: two rate-limiting barriers to oral drug absorption. PubMed.
  • Ahmad, I. (2019). Lipinski's rule-of-five. Bio-protocol.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Ovid. In silico Predictions of Drug Solubility and Permeability: Two Rate-limiting Barriers to Oral Drug Absorption.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Benet, L. Z., et al. BDDCS, the Rule of 5 and Drugability. PMC - NIH.
  • Wikipedia. Lipinski's rule of five.
  • pmf.ni.ac.rs. (2020, October 29). Lipinski's rule of five, famous extensions and famous exceptions.
  • Wagen, C., Mann, E., & Wagen, A. (2026, January 9). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack.
  • BioDuro. ADME Caco-2 Permeability Assay.
  • MDPI. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • INOUE RESEARCH GROUP. Prediction of the Passive Membrane Permeability of Molecules.
  • ACS Publications. (2023, July 14). Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? | Journal of Chemical Information and Modeling.
  • RSC Publishing. A machine-learning-assisted study of the permeability of small drug-like molecules across lipid membranes.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • TUODA INDUSTRY LIMITED. (2026, January 6). 3,5-Dimethylpiperidine | Global Chemical Supplier.
  • Evotec. Caco-2 Permeability Assay.
  • Technology Networks. Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation.
  • Cheméo. Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7).
  • PubChem. 3,5-Dimethylpiperidine | C7H15N | CID 118259.
  • Molecular Devices. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • PLOS. (2015, February 3). A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane.
  • Wikipedia. 3,5-Dimethylpiperidine.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • NIST. Piperidine, 3,5-dimethyl-. NIST WebBook.
  • ResearchGate. (PDF) 3,5-Dimethyl-2,6-diphenylpiperidine.
  • Google Patents. (Patent No. CN113372262A). Preparation method of trans-3, 5-dimethylpiperidine.
  • PMC. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.
  • PMC. 3,5-Dimethyl-2,6-diphenylpiperidine.
  • Nature. Molecular dynamics simulations and experimental studies reveal differential permeability of withaferin‑A and withanone across the model cell membrane.

Sources

Exploratory

toxicology and safety profile of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

An In-depth Technical Guide to the Toxicological and Safety Assessment of Novel Chemical Entities: A Case Study of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine Foreword The journey of a novel chemical entity (NCE)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of Novel Chemical Entities: A Case Study of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Foreword

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic application is fraught with challenges, chief among them being the rigorous evaluation of its safety profile. For many NCEs, such as the subject of this guide, 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (herein referred to as NCE-X), a public record of toxicological data is non-existent. This guide, therefore, serves a dual purpose. It is, first, a systematic framework for establishing the toxicology and safety profile of any NCE with limited prior characterization. Second, it uses NCE-X as a practical case study to illustrate the application of these principles.

As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document is designed to elucidate the causality behind the toxicological workflow. We will explore why certain experiments are chosen, how they inform subsequent steps, and how the resulting data are synthesized into a coherent safety assessment. This is a self-validating system of inquiry, grounded in authoritative regulatory guidelines, designed for the discerning researcher, scientist, and drug development professional.

Part 1: Initial Characterization and In Silico Assessment

Before any biological testing commences, a thorough understanding of the NCE's fundamental physicochemical properties and a predictive computational assessment are paramount. These initial steps are cost-effective and crucial for designing meaningful, well-controlled subsequent experiments.

Physicochemical Profiling

The behavior of a compound in a biological system—its absorption, distribution, metabolism, and excretion (ADME)—is governed by its physical and chemical properties. Key parameters provide early insights into potential liabilities and inform formulation development for in vitro and in vivo studies.

Experimental Protocol: Foundational Physicochemical Analysis

  • Solubility: Determine the aqueous solubility at various pH levels (e.g., 2.0, 7.4, 9.0) using the shake-flask method or a high-throughput kinetic solubility assay. Poor solubility at physiological pH can lead to unreliable data in biological assays and challenges in formulation for in vivo studies.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and the distribution coefficient at pH 7.4 (LogD). These values are critical predictors of a compound's ability to cross cell membranes and its potential for accumulation in tissues.

  • pKa Determination: Identify the ionization constants of the molecule using potentiometric titration or UV-spectroscopy. The pKa dictates the charge state of the molecule at different physiological pH values, profoundly impacting its interaction with biological targets and its ADME properties.

Table 1: Hypothetical Physicochemical Profile of NCE-X

ParameterValueImplication for Toxicological Studies
Molecular Weight221.31 g/mol Within the range of typical small molecule drugs.
Aqueous Solubility (pH 7.4)5 µg/mLLow. Requires a suitable vehicle (e.g., DMSO, Solutol) for in vitro and in vivo dosing.
LogP3.2Moderately lipophilic. Suggests good membrane permeability but may have potential for metabolic liabilities.
pKa (basic)8.5Primarily ionized in the acidic environment of the stomach, which will affect oral absorption.
In Silico Toxicology Prediction

Computational toxicology leverages computer models to predict the potential toxicity of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, serve as an early warning system, highlighting potential liabilities that require focused experimental investigation.

The workflow involves submitting the chemical structure of NCE-X to various predictive models that have been trained on large datasets of compounds with known toxicological properties.

G cluster_input Input Data cluster_models Predictive Models cluster_endpoints Predicted Toxicological Endpoints cluster_output Output & Action NCE_X NCE-X Structure (SMILES/Molfile) Expert Expert Rule-Based (e.g., DEREK Nexus) NCE_X->Expert Stats Statistical-Based (e.g., SARAH Nexus, VEGA) NCE_X->Stats Geno Genotoxicity (Ames Mutagenicity) Expert->Geno Carc Carcinogenicity Expert->Carc Hepato Hepatotoxicity Expert->Hepato Cardio Cardiotoxicity Expert->Cardio Skin Skin Sensitization Expert->Skin Other Other Endpoints... Expert->Other Stats->Geno Report Generate Hazard Report Geno->Report Carc->Report Hepato->Report Cardio->Report Skin->Report Other->Report Guide Guide Experimental Testing Strategy Report->Guide

Caption: Workflow for In Silico Toxicological Hazard Assessment.

Table 2: Hypothetical In Silico Prediction Summary for NCE-X

Toxicological EndpointPrediction PlatformResultImplication / Recommended Action
Bacterial MutagenicityExpert Rule-Based (e.g., DEREK Nexus)Equivocal: Contains a furan moiety, a potential structural alert for mutagenicity.High priority for experimental Ames testing.
Bacterial MutagenicityStatistical-Based (e.g., SARAH Nexus)InactiveConflicting result with the expert system; experimental data is required for clarification.
CarcinogenicityQSAR ModelPlausibleLong-term carcinogenicity studies may be required if the compound progresses.
HepatotoxicityQSAR ModelInactiveMonitor liver function markers (ALT, AST) in all in vivo studies.
hERG InhibitionQSAR ModelPlausiblePrioritize in vitro hERG assay to assess risk of cardiac arrhythmia.

The in silico analysis of NCE-X immediately flags a potential risk for mutagenicity due to the furan ring, a well-known structural alert. This finding, despite a conflicting statistical model result, makes the experimental assessment of genotoxicity a top priority.

Part 2: In Vitro Toxicology Assessment

In vitro assays are the next critical phase, providing the first experimental data on the biological activity of NCE-X. These tests are conducted on cells or isolated biological components and are designed to assess specific mechanisms of toxicity, such as cytotoxicity and genotoxicity, in a controlled environment before proceeding to more complex and costly in vivo studies.

Cytotoxicity Assay

The purpose of a cytotoxicity assay is to determine the concentration at which a compound causes cell death. This information is vital for selecting appropriate, non-lethal concentration ranges for subsequent, more complex in vitro assays (like genotoxicity tests) and provides a preliminary indication of the compound's general toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

  • Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. HepG2 cells are chosen for their metabolic capabilities, providing an early look at potential liver toxicity.

  • Compound Treatment: Prepare a serial dilution of NCE-X in the appropriate cell culture medium. The highest concentration should be limited by solubility, with a typical starting point around 1000 µM. Remove the old medium from the cells and add the NCE-X dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Table 3: Hypothetical Cytotoxicity Data for NCE-X

Cell LineExposure TimeIC₅₀ (µM)Interpretation
HepG2 (Human Liver)24 hours75.2Moderately cytotoxic. Top concentration for subsequent in vitro assays should be below this level.
HEK293 (Human Kidney)24 hours> 100Low cytotoxicity in kidney cells, suggesting some level of tissue specificity.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Based on the in silico alert, the Ames test is the mandatory next step. This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine and tryptophan operons, respectively. It detects chemical mutagens that cause a reverse mutation, allowing the bacteria to grow in the absence of the required amino acid. The test is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if the parent compound or its metabolites are mutagenic.

G cluster_prep Preparation cluster_treatment Treatment (Pre-incubation Method) cluster_plating Plating & Incubation cluster_analysis Analysis NCE_X NCE-X Stock Solution Treat_S9 Incubate: NCE-X + Bacteria + S9 Mix NCE_X->Treat_S9 Treat_No_S9 Incubate: NCE-X + Bacteria + Buffer NCE_X->Treat_No_S9 Bacteria Bacterial Strains (e.g., S. typhimurium TA98, TA100) Bacteria->Treat_S9 Bacteria->Treat_No_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->Treat_S9 No_S9 Buffer (No S9) No_S9->Treat_No_S9 Plate_S9 Mix with Top Agar Plate on Minimal Glucose Agar Treat_S9->Plate_S9 Plate_No_S9 Mix with Top Agar Plate on Minimal Glucose Agar Treat_No_S9->Plate_No_S9 Incubate Incubate at 37°C for 48-72 hours Plate_S9->Incubate Plate_No_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare Result Determine Mutagenicity Compare->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Table 4: Hypothetical Ames Test Results for NCE-X

StrainMetabolic Activation (-S9)Metabolic Activation (+S9)Interpretation
TA98 (Frameshift)NegativePositive (Dose-dependent increase in revertants)NCE-X is metabolized into a frameshift mutagen.
TA100 (Base-pair)NegativeNegativeNo evidence of base-pair substitution mutagenicity.
TA1535 (Base-pair)NegativeNegativeNo evidence of base-pair substitution mutagenicity.
TA1537 (Frameshift)NegativePositive (Dose-dependent increase in revertants)Confirms the frameshift mutagenicity observed in TA98.
E. coli WP2 uvrANegativeNegativeNo evidence of mutagenicity in this strain.

The Ames test results are a significant finding. NCE-X itself is not mutagenic, but when processed by liver enzymes (the +S9 condition), it is converted into one or more metabolites that cause frameshift mutations. This is a serious toxicological liability. A positive Ames test often halts the development of a compound unless its intended use is for a life-threatening condition with no other treatment options. Further investigation would be required to identify the specific metabolite responsible and to assess genotoxicity in mammalian cells.

Part 3: Preliminary In Vivo Assessment

Should a decision be made to proceed despite the in vitro findings (a rare occurrence with a positive Ames test), the next phase involves preliminary in vivo studies. These studies provide data on the compound's effects in a whole organism, including its acute toxicity and its impact on major physiological systems.

Acute Systemic Toxicity

The goal of an acute toxicity study is to determine the short-term toxic effects of a single, high dose of the substance. It helps identify the organs most affected (target organs) and establishes a dose range for subsequent repeat-dose studies. The Acute Toxic Class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Dosing: A group of three rodents (typically female rats) is dosed sequentially at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The choice of starting dose is based on any existing data, including in vitro cytotoxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and body weight changes for up to 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no animals die, the test is repeated with three more animals at the next highest dose level.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any visible organ abnormalities.

Table 5: Hypothetical Acute Oral Toxicity Findings for NCE-X in Rats

Dose (mg/kg)MortalityClinical SignsGross Necropsy Findings
3000/3Mild lethargy, transient piloerection within 4 hours post-dose.No abnormalities observed.
20002/3Severe lethargy, ataxia, tremors, leading to mortality within 24 hours.Enlarged, pale livers in deceased animals.

The results suggest an LD₅₀ (lethal dose for 50% of animals) between 300 and 2000 mg/kg, placing NCE-X in GHS Category 4 for acute oral toxicity. The observation of pale, enlarged livers is critical, as it points to the liver as a primary target organ of toxicity, which correlates with the metabolic activation seen in the Ames test.

Summary and Path Forward

This systematic toxicological evaluation has transformed our understanding of NCE-X from a simple chemical structure to a compound with a distinct, albeit concerning, safety profile.

  • Physicochemical Profile: NCE-X is a moderately lipophilic compound with low aqueous solubility, requiring careful formulation.

  • In Silico & In Vitro Profile: The investigation revealed a major liability: NCE-X is a pro-mutagen, meaning it is converted by liver enzymes into a substance that can damage DNA. This was predicted in silico and confirmed experimentally by a positive Ames test in the presence of S9 metabolic activation.

  • In Vivo Profile: Acute in vivo testing confirmed systemic toxicity at high doses and identified the liver as a potential target organ.

  • Metabolite Identification: Identifying the specific metabolite(s) responsible for the mutagenicity.

  • Mammalian Genotoxicity Assays: Performing in vitro (e.g., Micronucleus Test) and in vivo (e.g., Comet Assay) genotoxicity tests in mammalian cells to see if the bacterial finding translates to higher organisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of NCE-X to find a structurally similar compound that retains desired activity but is not metabolized to a mutagen.

This guide demonstrates that a logical, tiered approach to toxicological assessment can efficiently and effectively characterize the safety profile of a novel chemical entity, enabling critical, data-driven decisions in the drug development process.

References

  • OECD Test No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development. [Link]

  • ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • OECD Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development. [Link]

  • DEREK Nexus for Toxicity Prediction. Lhasa Limited. [Link]

  • Walum, E. (1998). Acute oral toxicity. Environmental Health Perspectives, 106(Suppl 2), 497–503. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Dissolving 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in DMSO for Cell Culture

Introduction The effective delivery of novel chemical entities to in vitro cell-based assays is a cornerstone of modern drug discovery and biomedical research. The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The effective delivery of novel chemical entities to in vitro cell-based assays is a cornerstone of modern drug discovery and biomedical research. The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine is a molecule of interest for which reliable and reproducible in vitro data is paramount. A critical, and often overlooked, aspect of generating such data is the initial solubilization of the compound. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in the cell culture laboratory.[1] However, its use is not without caveats. Improper dissolution techniques can lead to compound precipitation, inaccurate concentration assessments, and importantly, DMSO-induced cytotoxicity, all of which can confound experimental results.[2][3][4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for dissolving 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in DMSO for use in cell culture experiments. The protocols herein are designed to ensure maximal compound solubility while minimizing the confounding effects of the solvent, thereby safeguarding the integrity of your experimental outcomes.

Physicochemical Properties of the Compound and Solvent

A foundational understanding of the materials is crucial for successful experimental design.

3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine: The precise physicochemical properties of this specific compound, such as its aqueous solubility and stability, are not extensively documented in publicly available literature. However, its structural components—a piperidine ring, a furan ring, and methyl groups—suggest a molecule with moderate lipophilicity. This characteristic often translates to low aqueous solubility, necessitating the use of an organic solvent like DMSO for creating stock solutions.[5][6]

Dimethyl Sulfoxide (DMSO):

  • Formula: (CH₃)₂SO[7]

  • Properties: DMSO is a highly polar, hygroscopic (readily absorbs moisture from the air) aprotic solvent.[3][8] It is miscible with water and a wide range of organic solvents.[1]

  • Considerations in Cell Culture: While an excellent solvent, DMSO can have direct biological effects. At high concentrations, it can induce membrane pore formation, inhibit cell proliferation, and even trigger apoptosis.[2][8][9] It is therefore imperative to control the final concentration of DMSO in the cell culture medium.

Core Protocol: Preparation of a High-Concentration Stock Solution

The cornerstone of accurate and reproducible dosing in cell culture is the preparation of a high-concentration, stable stock solution. This approach allows for minimal volumes of the DMSO stock to be added to the aqueous cell culture medium, thereby keeping the final DMSO concentration well below cytotoxic levels.

Materials and Equipment
  • 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine powder

  • High-purity, sterile-filtered DMSO (cell culture grade)[10][11][12]

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Protocol
  • Determine the Desired Stock Concentration: A common and practical starting point for a stock solution is 10 mM. This concentration is typically high enough to allow for a wide range of final assay concentrations while maintaining a low final DMSO percentage.

  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine.

    • Use the following formula to calculate the mass of the compound needed: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    • Example Calculation for a 10 mM stock in 1 mL:

      • Assuming a hypothetical MW of 249.34 g/mol .

      • Mass (g) = (0.010 mol/L) x (0.001 L) x (249.34 g/mol ) = 0.00249 g = 2.49 mg.

  • Weigh the Compound:

    • Using an analytical balance, carefully weigh the calculated mass of the compound onto a piece of weigh paper or directly into a sterile microcentrifuge tube.

    • Causality Note: Precision at this step is critical as it dictates the accuracy of all subsequent dilutions and final experimental concentrations.

  • Dissolve in DMSO:

    • Transfer the weighed compound into a sterile amber vial or polypropylene tube.

    • Add the calculated volume of sterile-filtered DMSO. For the example above, this would be 1 mL.

    • Tightly cap the vial.

    • Vortex the solution vigorously for 1-2 minutes.[3]

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

  • Troubleshooting Insolubility:

    • If the compound does not fully dissolve after vortexing, sonicate the vial in a room temperature water bath for 5-10 minutes.[3]

    • Gentle warming (e.g., to 37°C) can also be employed, but this should be done with caution as heat can degrade some compounds.[3]

    • Expert Insight: Always start by attempting to dissolve the compound in 100% DMSO. Diluting with aqueous buffers prematurely can cause hydrophobic compounds to precipitate.[13]

  • Sterilization:

    • DMSO itself is bactericidal, and using sterile-filtered DMSO and aseptic technique should suffice for most applications.[14]

    • If absolute sterility is required, the final stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., a PTFE membrane).

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3][14]

    • Store the aliquots at -20°C or -80°C for long-term stability.[3][14] Properly stored, DMSO stock solutions are typically stable for at least 6 months.[14]

Workflow for Cell Culture Dosing

The following workflow illustrates the process from the high-concentration stock solution to the final working concentration in your cell culture plates.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions cluster_2 Cell Treatment weigh 1. Weigh Compound dissolve 2. Dissolve in 100% Sterile DMSO weigh->dissolve vortex 3. Vortex / Sonicate dissolve->vortex aliquot 4. Aliquot & Store at -20°C/-80°C vortex->aliquot thaw 5. Thaw a Single Aliquot aliquot->thaw Begin Experiment serial_dilute 6. Perform Serial Dilutions (in 100% DMSO if needed) thaw->serial_dilute final_dilution 7. Dilute into Cell Culture Medium serial_dilute->final_dilution add_to_cells 8. Add to Cells final_dilution->add_to_cells vehicle_control 9. Add Vehicle Control (Medium + same % DMSO) final_dilution->vehicle_control Parallel Step

Caption: Experimental workflow from stock solution to cell treatment.

Best Practices for Dilution and Cell Treatment

The transition from a 100% DMSO stock to an aqueous cell culture environment is a critical step where precipitation can occur.

  • Serial Dilutions: For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the cell culture medium.[3][15] This ensures that the compound remains solubilized at each intermediate concentration.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤ 0.5%.[3][7][16] While some robust cell lines can tolerate up to 1%, primary cells and more sensitive cell lines may show cytotoxic effects at concentrations as low as 0.1%.[7][16]

  • The Vehicle Control: It is absolutely essential to include a vehicle control in every experiment. This control consists of cell culture medium with the same final concentration of DMSO as is present in the highest-concentration compound treatment group.[3] This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

  • Dilution Technique: When making the final dilution into the cell culture medium, add the small volume of DMSO stock to the larger volume of medium while gently vortexing or swirling. Do not add the aqueous medium to the concentrated DMSO stock.[7] This rapid dispersion helps to prevent localized high concentrations of the compound that could lead to precipitation.

Quantitative Data Summary

The following table provides recommended final DMSO concentrations for various cell culture applications to minimize cytotoxicity.

Assay TypeRecommended Final DMSO Concentration (%)Rationale & Key Considerations
General Immortalized Cell Lines ≤ 0.5%This is a widely accepted upper limit to avoid significant cytotoxic effects in most common cell lines (e.g., HepG2, MCF-7).[2][4][16]
Primary Cell Cultures ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than established cell lines.[7] A lower concentration is crucial for maintaining their physiological relevance.
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized and kept consistent across all plates. While higher concentrations may be used for speed, they risk increasing false-positive or false-negative rates.
Long-Term Exposure Assays (> 72h) ≤ 0.1%The cytotoxic effects of DMSO can be time-dependent.[2][16] For long-term studies, it is critical to use the lowest effective DMSO concentration.
Logical Framework for Reliable Results

The relationship between proper solubilization and trustworthy data is direct and non-negotiable. This diagram illustrates the cascading effects of the initial dissolution step.

G cluster_good Good Practice cluster_bad Poor Practice g_dissolve Complete Dissolution in 100% DMSO g_stock Stable, Accurate Stock Solution g_dissolve->g_stock g_dilution Homogeneous Working Solution (No Precipitate) g_stock->g_dilution g_result Reliable & Reproducible Biological Data g_dilution->g_result b_dissolve Incomplete Dissolution or Precipitation on Dilution b_stock Inaccurate Concentration (Compound Precipitated) b_dissolve->b_stock b_assay Inconsistent Cell Exposure & Inaccurate Dosing b_stock->b_assay b_result Erroneous & Irreproducible Experimental Outcome b_assay->b_result

Caption: Impact of dissolution practice on experimental outcomes.

Conclusion

The successful use of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in cell-based assays begins with a robust and reproducible dissolution protocol. By adhering to the principles of preparing a high-concentration stock in high-purity, sterile-filtered DMSO, performing serial dilutions in 100% DMSO, and carefully controlling the final solvent concentration in the culture medium, researchers can significantly enhance the quality and reliability of their data. The inclusion of appropriate vehicle controls is non-negotiable for interpreting results with confidence. This guide provides the necessary framework to ensure that the observed biological effects are attributable to the compound of interest, and not an artifact of its preparation.

References
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). MDPI.
  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf US.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017). PMC.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • DMSO Sterile Filtered | Dimethylsulfoxide. (n.d.). G-Biosciences.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
  • 3,5-Dimethyl-N-(piperidin-4-yl)furan-2-carboxamide. (n.d.). BLDpharm.
  • Sterile Filtered DMSO. (n.d.). GoldBio.
  • Dimethyl sulfoxide sterile-filtered, BioPerformance Certified. (n.d.). Sigma-Aldrich.
  • DMSO, sterile filtered. (n.d.). R&D Systems.
  • How to dissolve peptides in DMSO? (n.d.). LifeTein®.
  • Cell Culture Media Preparation from Powder. (n.d.). Thermo Fisher Scientific - US.
  • Tocris Bioscience DMSO, sterile filtered 25 mL. (n.d.). Fisher Scientific.
  • Stock Solutions. (n.d.).
  • Compound Handling Instructions. (n.d.). MCE.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). (n.d.). Cheméo.
  • Compound Solubility with Dimethylsulfoxide. (2022, March 30). Hampton Research.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA.
  • What is the procedure to create stock solutions? (2014, September 11). Chemistry Stack Exchange.
  • 3,5-Dimethylpiperidine. (n.d.). Wikipedia.
  • Stock up on stock solutions. (2021, November 1). The Bumbling Biochemist.
  • 3,5-Dimethylpiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • 3,5-Dimethylpiperidine | 35794-11-7. (2026, January 13). ChemicalBook.
  • 3,5-Dimethylpiperidine | C7H15N | CID 118259. (n.d.). PubChem.
  • Piperidine, 3,5-dimethyl-. (n.d.). NIST WebBook.
  • An In-depth Technical Guide to the Solubility of 3,5-Dimethylpiperidine in Organic Solvents. (2025). Benchchem.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company, L.L.C..
  • Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
  • Why the peptide is not soluble in DMSO? (2023, July 3). ResearchGate.
  • 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one. (n.d.). PMC.

Sources

Application

Application Note: Pharmacological Profiling of 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Introduction & Structural Rationale The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS: 1222976-14-8) represents a highly privileged structural motif in modern drug discovery. While often utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS: 1222976-14-8) represents a highly privileged structural motif in modern drug discovery. While often utilized as a high-throughput screening (HTS) hit, the furan-2-carboxamide/piperidine scaffold is frequently leveraged as a versatile building block for designing targeted therapeutics, particularly in the realms of kinase inhibition and immune modulation ()[1].

As a Senior Application Scientist, understanding the structure-activity relationship (SAR) of this molecule is critical for downstream assay development. The pharmacological utility of this compound is driven by two key structural features:

  • Conformational Restriction: The inclusion of 3,5-dimethyl groups on the piperidine ring introduces significant steric bulk. This modification restricts the conformational flexibility of the piperidine core, a proven strategy to enhance binding affinity in deep hydrophobic pockets while simultaneously reducing off-target liabilities, such as hERG channel blockade ()[1].

  • Hinge-Binding Vector: The 3-methylfuran-2-carbonyl moiety acts as a critical linkage. In kinase targets, the furan oxygen and the amide carbonyl can participate in vital hydrogen-bonding interactions within the ATP-binding hinge region, while the 3-methyl group provides a hydrophobic shield that prevents rapid metabolic oxidation ()[1].

Visualizing the Mechanism of Action

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Lipid Kinase Activity Akt Akt (Protein Kinase B) PIP3->Akt Membrane Recruitment mTOR Cell Survival / Proliferation Akt->mTOR Downstream Signaling Compound 3,5-dimethyl-1-(3-methylfuran -2-carbonyl)piperidine Compound->Akt ATP-Competitive Inhibition

Fig 1. Furan-piperidine scaffold intervention in the PI3K/Akt signaling pathway.

Key Pharmacological Target Spaces

Serine/Threonine Kinase Inhibition (Akt/PI3K Pathway)

Derivatives featuring the furan-linked piperidine core have demonstrated remarkable efficacy as ATP-competitive inhibitors of Akt (Protein Kinase B) ()[1]. The structural rigidity provided by the substituted piperidine allows the molecule to precisely navigate the ribose-binding pocket of the kinase, disrupting the downstream mTOR signaling cascade essential for tumor cell survival.

Anti-Inflammatory & Antioxidant Activity

Furan-piperidine hybrids are potent modulators of inflammatory responses. In vitro evaluations have shown that these scaffolds effectively inhibit heat-induced albumin denaturation (IAD) and exhibit significant anti-tryptic activity (ATA) ()[2]. The lipophilic nature of the 3,5-dimethylpiperidine enhances cellular membrane permeability, allowing the compound to stabilize endogenous proteins under acute oxidative stress ()[2].

Adenosine A2A Receptor Modulation

Piperidine-containing furan derivatives have also been identified as potent inverse agonists for the Adenosine A2A receptor, a critical immune checkpoint target utilized in cancer immunotherapy to reverse immunosuppression in the tumor microenvironment ()[3].

Quantitative Structure-Activity Data

To contextualize the pharmacological impact of the 3,5-dimethyl and 3-methylfuran substitutions, the following table summarizes representative benchmarking data for this scaffold class across primary target assays.

Scaffold ModificationTargetAssay TypeRepresentative IC50 / ActivityMechanistic Impact
Unsubstituted Piperidine-FuranAkt1 KinaseTR-FRET> 500 nMBaseline ATP-competitive binding
3,5-Dimethylpiperidine-Furan Akt1 Kinase TR-FRET < 50 nM Enhanced hydrophobic pocket fit
Furan-Piperidine HybridAlbumin (BSA)IAD~114-150 μg/mLProtein stabilization under stress
Furan-Piperidine HybridA2A ReceptorRadioligand< 10 nMHigh-affinity inverse agonism

Self-Validating Experimental Protocols

To ensure robust, reproducible data when screening 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, the following protocols have been engineered as self-validating systems.

Assay_Workflow Prep Compound Preparation (Serial Dilution) Incubate Target Enzyme Incubation (Akt1 + ATP) Prep->Incubate Read TR-FRET Fluorescence Readout Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for kinase inhibition assays.

Protocol A: In Vitro Akt1 Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the compound against Akt1 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

  • Step 1: Compound Preparation: Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO, starting at 10 mM. Transfer 100 nL to a 384-well low-volume assay plate.

    • Causality/Rationale: Acoustic liquid handling (e.g., Echo) is used to transfer nanoliter volumes, keeping the final DMSO concentration at 1%. Higher DMSO concentrations artificially denature the kinase, leading to false-positive inhibition.

  • Step 2: Enzyme-Substrate Incubation: Add 5 μL of Akt1 enzyme (final concentration 2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.01% BSA). Incubate for 15 minutes at room temperature.

    • Causality/Rationale: 0.01% BSA is strictly required to prevent the highly lipophilic 3,5-dimethylpiperidine moiety from non-specifically adhering to the microplate walls, which would artificially lower the effective concentration.

  • Step 3: Reaction Initiation: Add 5 μL of an ATP/Peptide substrate mix (ATP at 10 μM, STK-substrate at 1 μM).

    • Causality/Rationale: The ATP concentration is intentionally clamped at the apparent Km​ (10 μM) for Akt1. This ensures the assay is highly sensitive to ATP-competitive inhibitors like furan-carboxamides, allowing the direct mathematical derivation of the inhibition constant ( Ki​ ).

  • Step 4: Detection & Validation: After 60 minutes, add 10 μL of TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody). Read at 615 nm and 665 nm.

    • Self-Validation System: Every plate must contain Staurosporine (1 μM) as a positive control (100% inhibition) and a DMSO-only well as a negative control (0% inhibition). An assay is only validated if the Z'-factor is > 0.6. TR-FRET is specifically chosen over standard fluorescence to eliminate auto-fluorescence interference from the furan ring.

Protocol B: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

Objective: Assess the compound's ability to stabilize proteins under thermal stress, a proxy for anti-inflammatory efficacy ()[2].

  • Step 1: Reagent Preparation: Mix 1 mL of 1% aqueous Bovine Serum Albumin (BSA) with 1 mL of the compound (dissolved in minimal ethanol/water). Adjust the pH to 6.3 using 1N HCl.

    • Causality/Rationale: The pH is precisely adjusted to 6.3 to mimic the acidic microenvironment typical of localized inflammatory lesions, ensuring the measured binding affinity is physiologically relevant.

  • Step 2: Thermal Stress Induction: Incubate the mixture at 37°C for 20 minutes, followed by heating to 72°C for exactly 5 minutes.

    • Causality/Rationale: 72°C for 5 minutes induces partial, measurable unfolding of BSA without causing complete, irreversible precipitation. This provides a dynamic turbidimetric window to quantify the stabilizing effects of the furan-piperidine ligand.

  • Step 3: Turbidimetric Analysis: Cool the samples to room temperature and measure absorbance at 660 nm.

    • Self-Validation System: Ketoprofen or Ibuprofen must be run in parallel as benchmark controls ()[2]. The percentage inhibition of denaturation (IAD) is calculated relative to a vehicle-treated heated control.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules (MDPI). Available at:[Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Pharmaceuticals (PMC/NCBI). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine. This guide is designed to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you improve reaction yields and product purity. As Senior Application Scientists, we have compiled this information based on established principles of amide bond formation and common challenges encountered in the field.

Overview of the Synthesis

The formation of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine is an N-acylation reaction. This involves creating an amide bond between the secondary amine, 3,5-dimethylpiperidine, and a carboxylic acid derivative, 3-methyl-2-furoic acid.[1][2] This transformation can be approached via two primary pathways:

  • The Acyl Chloride Method: Utilizing the highly reactive 3-methyl-2-furoyl chloride. This method is often rapid but requires careful handling due to the reagent's sensitivity to moisture and the generation of HCl as a byproduct.[3][4]

  • The Carboxylic Acid Coupling Method: Using 3-methyl-2-furoic acid directly with a coupling agent (e.g., EDC, HATU) to form a reactive intermediate in situ.[5][6] This approach offers milder conditions and broader functional group tolerance but requires careful optimization of the coupling system.

The choice of method depends on reagent availability, scale, and the presence of other sensitive functional groups. This guide will address challenges common to both pathways.

Synthesis_Scheme cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Coupling Agent Method Piperidine_A 3,5-Dimethylpiperidine Product_A Target Amide Piperidine_A->Product_A + AcylChloride 3-Methyl-2-furoyl chloride AcylChloride->Product_A Base_A Base (e.g., DIEA, Pyridine) Base_A->Product_A Scavenges HCl Piperidine_B 3,5-Dimethylpiperidine Product_B Target Amide Piperidine_B->Product_B + CarboxylicAcid 3-Methyl-2-furoic acid CarboxylicAcid->Product_B CouplingAgent Coupling Agent (e.g., EDC/HOBt) CouplingAgent->Product_B Activates Acid

Caption: General synthetic routes for the target amide.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction shows low or no product formation. What are the primary causes?

A1: This is a common issue that typically points to problems with reagents or reaction conditions.

  • Cause 1: Inactive Reagents.

    • Acyl Chloride Degradation: 3-Methyl-2-furoyl chloride is sensitive to moisture.[7] Exposure to atmospheric humidity can hydrolyze it back to the less reactive carboxylic acid, halting the reaction. Always use freshly opened or properly stored acyl chloride under an inert atmosphere (e.g., argon or nitrogen).

    • Coupling Agent Inactivity: Carbodiimide coupling agents like EDC are also moisture-sensitive. Using old or improperly stored EDC can lead to complete reaction failure. It is recommended to use fresh EDC and to include an additive like HOBt (1-Hydroxybenzotriazole). HOBt forms a more stable activated HOBt-ester, which reduces side reactions and increases efficiency.[5]

  • Cause 2: Incorrect pH or Base.

    • Protonated Amine: The acylation reaction requires the nitrogen of 3,5-dimethylpiperidine to be a free nucleophile.[8] If the reaction medium is too acidic, the amine will exist as its non-nucleophilic ammonium salt. In the acyl chloride method, the HCl byproduct can protonate the starting amine, effectively stopping the reaction.

    • Solution: Add a non-nucleophilic base, such as Diisopropylethylamine (DIEA) or pyridine, to scavenge the generated acid.[9] A slight excess (1.5-2.5 equivalents) is recommended. For coupling reactions, the pH should be maintained between 7-9.[5]

  • Cause 3: Steric Hindrance.

    • The methyl groups on the 3,5-dimethylpiperidine ring can create steric hindrance. While generally a reactive secondary amine, significant steric bulk can slow the reaction.[10]

    • Solution: If using a coupling agent, consider switching to a more potent one designed for hindered substrates, such as HATU or HBTU, which are known for higher efficiency in challenging couplings.[5] Alternatively, increasing the reaction temperature or extending the reaction time may be necessary, but this should be monitored carefully to avoid side-product formation.

Q2: I see both starting materials remaining on my TLC/LC-MS even after an extended reaction time. Why?

A2: This indicates an incomplete or stalled reaction.

  • Cause 1: Insufficient Equivalents.

    • Often, using a 1:1 stoichiometry is not optimal. One reagent may be partially degraded or consumed by side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the more readily available or less expensive starting material.[5] In this case, using a slight excess of the 3,5-dimethylpiperidine is a common strategy.

  • Cause 2: Inadequate Mixing or Solubility.

    • If the reagents are not fully dissolved or the reaction mixture is not being mixed effectively, the reaction rate will be severely limited.

    • Solution: Ensure you are using an appropriate aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) that dissolves all reactants. Increase the stirring rate to ensure the mixture is homogeneous.

  • Cause 3: Low Reaction Temperature.

    • Many acylation reactions are initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[5] If the reaction has stalled, gentle heating (e.g., to 40-50 °C) can help drive it to completion. Always monitor for impurity formation at higher temperatures.

Q3: My final product is contaminated with significant impurities. How can I prevent them?

A3: Impurity formation is often linked to side reactions of the acylating agent or the starting materials.

  • Cause 1: Ketene Formation (Acyl Chloride Method).

    • If a non-nucleophilic but strong base like triethylamine is used with an acyl chloride that has a proton on the alpha-carbon, elimination can occur to form a ketene. This leads to unwanted side products.

    • Solution: Using a base like pyridine is often recommended to minimize this side reaction.[9]

  • Cause 2: Moisture Contamination.

    • As mentioned, moisture will hydrolyze the acyl chloride and the activated ester intermediate in coupling reactions. This not only stops the desired reaction but also introduces the carboxylic acid as an impurity that can be difficult to remove.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.

  • Cause 3: Byproducts from Coupling Agents.

    • If using DCC (Dicyclohexylcarbodiimide) as a coupling agent, it produces a dicyclohexylurea (DCU) byproduct that is often poorly soluble and can complicate purification.[5]

    • Solution: Use a water-soluble carbodiimide like EDC, as its urea byproduct can be removed with an aqueous workup. If DCU is present, it can often be removed by filtration.

Q4: I'm struggling with the purification of the final amide product. What is the best approach?

A4: Tertiary amides are generally stable but can be challenging to purify depending on the impurities.

  • Workup Procedure: A standard liquid-liquid extraction is highly effective. After the reaction is complete, dilute the mixture with an organic solvent (like DCM or Ethyl Acetate) and wash sequentially with:

    • 1M HCl (or similar acid): To remove any unreacted amine (3,5-dimethylpiperidine) and basic additives (DIEA, pyridine).

    • Saturated NaHCO₃ (or similar base): To remove unreacted 3-methyl-2-furoic acid and acidic additives (HOBt).

    • Brine: To remove residual water.

  • Purification Technique:

    • Column Chromatography: This is the most common method for purifying amides. Use silica gel with a gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The tertiary amide product is moderately polar and should separate well from less polar impurities and more polar byproducts.

    • Recrystallization: If the product is a solid and of sufficient purity after workup (>90%), recrystallization can be an excellent final purification step.[11] Solvents like ethanol, acetonitrile, or mixtures of ethyl acetate/hexanes could be effective.[11]

Troubleshooting_Workflow Problem Problem Encountered LowYield Low / No Yield Problem->LowYield IncompleteRxn Incomplete Reaction Problem->IncompleteRxn ImpureProduct Impure Product Problem->ImpureProduct Cause1 Inactive Reagents? LowYield->Cause1 Check Cause2 Incorrect Base / pH? LowYield->Cause2 IncompleteRxn->Cause2 Cause3 Stoichiometry Off? IncompleteRxn->Cause3 Check ImpureProduct->Cause2 Cause4 Moisture? ImpureProduct->Cause4 Check Action1 Use Fresh Reagents (EDC, Acyl Chloride) Cause1->Action1 Yes Action2 Add Non-Nucleophilic Base (e.g., DIEA) Cause2->Action2 Yes Action3 Use 1.1-1.2 eq. Amine Cause3->Action3 Yes Action4 Use Anhydrous Conditions Cause4->Action4 Yes

Caption: A troubleshooting workflow for common synthesis issues.

Optimized Experimental Protocols

The following are suggested starting protocols. Researchers should always perform reactions on a small scale first to optimize conditions.

Protocol A: Acyl Chloride Method
ReagentM.W. ( g/mol )Eq.Amount (for 10 mmol scale)Notes
3,5-Dimethylpiperidine113.201.11.25 g (11 mmol)A secondary amine, can be a mix of isomers.[8]
3-Methyl-2-furoyl chloride144.561.01.45 g (10 mmol)Highly moisture sensitive.[7][12]
DIEA129.241.52.6 mL (15 mmol)Non-nucleophilic base.
Dichloromethane (DCM)--50 mLAnhydrous grade.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 3,5-dimethylpiperidine (1.1 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (1.5 eq) to the stirred solution.

  • Slowly add a solution of 3-methyl-2-furoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.

  • Proceed with the aqueous workup as described in Q4 .

Protocol B: EDC/HOBt Coupling Method
ReagentM.W. ( g/mol )Eq.Amount (for 10 mmol scale)Notes
3-Methyl-2-furoic acid126.111.01.26 g (10 mmol)Starting carboxylic acid.[13]
3,5-Dimethylpiperidine113.201.11.25 g (11 mmol)Nucleophilic amine.
EDC·HCl191.701.22.30 g (12 mmol)Water-soluble coupling agent.
HOBt135.121.21.62 g (12 mmol)Additive to suppress side reactions.[5]
DIEA129.242.54.3 mL (25 mmol)Base to maintain optimal pH.
DMF--50 mLAnhydrous grade.

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add 3-methyl-2-furoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 30 minutes at 0 °C to allow for the formation of the activated HOBt-ester.

  • Add 3,5-dimethylpiperidine (1.1 eq) followed by DIEA (2.5 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with Ethyl Acetate and proceed with the aqueous workup as described in Q4 .

References

  • ChemCatChem. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Nature Communications. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Exploring the Chemical Properties and Synthesis of 3,5-Dimethylpiperidine. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,5-Dimethylpiperidine. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-METHYL-2-FURANCARBONYL CHLORIDE. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006, October 13). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Retrieved from [Link]

  • Chemical Science. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.
  • Organic Letters. (2020, June 30). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Retrieved from [Link]

Sources

Optimization

overcoming solubility issues with 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine .

This molecule is a highly lipophilic tertiary amide. Structurally, it consists of a hydrophobic furan ring and a piperidine ring substituted with two methyl groups. Crucially, it lacks any hydrogen bond donors (N-H or O-H groups), rendering its thermodynamic aqueous solubility extremely poor. It behaves as a classic "grease ball" molecule in aqueous media, prone to rapid precipitation and colloidal aggregation.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and decision frameworks to ensure your assays and in vivo models yield reproducible data.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound "crash out" when I dilute my 10 mM DMSO stock into an aqueous assay buffer (PBS)? The Causality: You are observing the difference between kinetic solubility and thermodynamic solubility. When you dissolve the compound in 100% DMSO, you create a stable organic solution. However, cosolvents like DMSO enhance drug solubility in a non-linear fashion[1]. When you dilute this stock into an aqueous buffer, the solubilizing power of the DMSO drops drastically. Because the compound's thermodynamic solubility in water is near zero, exceeding its kinetic solubility limit forces the supersaturated molecules to rapidly precipitate into metastable amorphous or crystalline aggregates[2]. The Solution: Avoid direct high-fold dilutions into purely aqueous buffers. Instead, use a transitional step involving a non-ionic surfactant (e.g., Tween-20) or utilize a complexation agent to shield the hydrophobic moieties before they contact the bulk water.

Q2: I am moving to in vivo rodent models. How can I formulate this compound for oral dosing without using toxic levels of organic solvents? The Causality: For oral bioavailability, a drug must be in solution to cross the intestinal epithelium. Because this molecule is highly lipophilic and poorly water-soluble, it falls into Biopharmaceutics Classification System (BCS) Class II or IV. The Solution: We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a Liquid Self-Nanoemulsifying Drug Delivery System (L-SNEDDS) . HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the lipophilic furan and piperidine rings, while its hydrophilic outer surface maintains high aqueous solubility[3]. Alternatively, L-SNEDDS utilize lipid excipients to keep the drug solubilized in the gastrointestinal tract, forming nanoemulsions upon contact with gastric fluids[4].

Q3: My biochemical assay is showing false-positive inhibition. Could the compound's solubility be interfering? The Causality: Yes. When highly lipophilic compounds precipitate, they often form sub-micron colloidal aggregates rather than visible crystals. These aggregates can sequester the target protein, leading to non-specific inhibition, or scatter light, interfering with fluorescence and absorbance readouts. The Solution: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. This concentration is typically below the critical micelle concentration (CMC) but is sufficient to disrupt colloidal aggregates and maintain the compound in a monomeric state.

Part 2: Solubilization Strategies & Data Presentation

To select the appropriate formulation, compare the strategies outlined in the table below.

Table 1: Solubilization Strategies for 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

StrategyMechanism of ActionEst. Max ConcentrationBest Suited ForLimitations
Cosolvent + Surfactant Reduces solvent polarity; micelles encapsulate drug.100 - 500 µMIn vitro biochemical assays.High DMSO/Tween levels can be cytotoxic to cells.
HP-β-CD Complexation Host-guest inclusion complexation (hydrophobic shielding)[3].1 - 5 mMCell-based assays & In vivo IV/PO dosing.Requires optimization of host:guest molar ratio.
L-SNEDDS Lipid dissolution forming spontaneous nanoemulsions[4].> 10 mMIn vivo oral (PO) dosing.Complex formulation; requires lipid/surfactant screening.

Part 3: Visualizing the Solubilization Workflows

Below is the decision matrix for selecting your formulation strategy based on your experimental endpoint.

DecisionTree Start Determine Assay Endpoint InVitro In Vitro Biochemical (Enzyme/Binding) Start->InVitro CellBased In Vitro Cell-Based (Phenotypic/Toxicity) Start->CellBased InVivo In Vivo Animal Models (PK/PD/Efficacy) Start->InVivo Sol1 Cosolvent + Detergent (e.g., 1% DMSO + 0.01% CHAPS) InVitro->Sol1 Sol2 Cyclodextrin Complexation (e.g., 10% HP-β-CD in Media) CellBased->Sol2 Sol3 Lipid Formulation (L-SNEDDS or 20% HP-β-CD) InVivo->Sol3 Opt1 Prevents colloidal aggregation Maintains protein stability Sol1->Opt1 Opt2 Minimizes solvent cytotoxicity Keeps drug monomeric Sol2->Opt2 Opt3 Maximizes systemic exposure Prevents GI precipitation Sol3->Opt3

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental endpoints.

Mechanism Drug Free Drug (Hydrophobic Furan & Piperidine) Complex Inclusion Complex (Water Soluble, Bioavailable) Drug->Complex Equilibrium (Ks) CD Free HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanistic pathway of HP-β-CD host-guest inclusion complexation.

Part 4: Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex (For Cell-Based & In Vivo Use)

This self-validating protocol utilizes a solvent-evaporation method to force the lipophilic compound into the cyclodextrin cavity, ensuring a true thermodynamic equilibrium rather than a temporary kinetic suspension[1].

Materials:

  • 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (API)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Methanol (LC-MS grade)

  • Sterile Water for Injection or Saline

Step-by-Step Methodology:

  • Molar Calculation: Calculate a 1:2 molar ratio of API to HP-β-CD. (The bulky nature of the di-methyl piperidine and furan rings often requires two CD molecules for complete encapsulation).

  • Co-dissolution: Dissolve the calculated amount of API and HP-β-CD in a minimal volume of Methanol. Causality check: Methanol ensures both the highly lipophilic API and the amphiphilic CD are fully dissolved at a molecular level, allowing intimate mixing.

  • Evaporation: Transfer the solution to a round-bottom flask. Evaporate the methanol completely using a rotary evaporator under reduced pressure at 40°C until a thin, solid film forms.

  • Reconstitution: Add the desired volume of sterile water or saline to the flask.

  • Equilibration: Sonicate the flask in a water bath for 15 minutes, then agitate on an orbital shaker at room temperature for 24 hours. Causality check: This 24-hour period is critical to allow the system to reach thermodynamic equilibrium (Ks).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Validation: Quantify the final concentration of the dissolved API in the filtrate using HPLC-UV.

Protocol B: Stepwise Cosolvent Dilution (For In Vitro Biochemical Assays)

Use this protocol to prevent the "crash out" effect when transferring from DMSO to aqueous buffers.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Stock: Prepare an intermediate dilution plate. Dilute the 10 mM stock 1:10 into a solution of 50% DMSO / 50% Assay Buffer containing 0.1% Tween-20. (Yields 1 mM API).

  • Equilibration: Mix the intermediate stock thoroughly by pipetting. Causality check: The presence of 50% DMSO prevents immediate precipitation, while the Tween-20 begins forming micelles around the lipophilic compound.

  • Final Assay Dilution: Transfer the required volume from the intermediate stock directly into the final assay well containing the bulk aqueous buffer. Ensure the final DMSO concentration does not exceed 1% and Tween-20 does not exceed 0.01%.

Sources

Troubleshooting

reducing impurities during 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine crystallization

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists optimizing the isolation and purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists optimizing the isolation and purification of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine .

This molecule presents a unique trifecta of crystallization challenges: conformational polymorphism due to the tertiary amide bond, diastereomeric impurity carryover from the substituted piperidine ring, and the chemical sensitivity of the furan moiety. This guide synthesizes field-proven methodologies and thermodynamic principles to help you engineer a robust, self-validating crystallization process.

🔬 Knowledge Base: Diagnostic Workflows & Logical Relationships

Before troubleshooting specific symptoms, it is critical to understand the thermodynamic and kinetic pathways that dictate impurity incorporation in this specific molecular system. The diagram below maps the causal relationships between structural features, observed crystallization failures, and their engineered solutions.

CrystallizationTroubleshooting Crude Crude 3,5-dimethyl-1- (3-methylfuran-2-carbonyl)piperidine Condition1 Oiling Out (LLPS) & Amide Rotamer Polymorphism Crude->Condition1 High Supersaturation Restricted N-C=O Rotation Condition2 Diastereomeric Impurities (cis/trans piperidine mix) Crude->Condition2 Stereoisomer Carryover Solid Solution Formation Condition3 Furan Ring Degradation (Coloration / Polymers) Crude->Condition3 Dissolved O2 / Peroxides Acidic Byproducts Solution1 Thermodynamic Seeding & Non-Linear Cooling Ramp Condition1->Solution1 Solution2 Kinetic Antisolvent Crystallization Condition2->Solution2 Solution3 Solvent Degassing & Mild pH Buffering Condition3->Solution3 Pure High-Purity Crystalline API Solution1->Pure Solution2->Pure Solution3->Pure

Caption: Logical troubleshooting workflow for impurity rejection and crystallization optimization.

💬 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product "oil out" (liquid-liquid phase separation) instead of forming crystals, even at low temperatures? The Causality: The molecule contains a tertiary amide bond connecting the piperidine nitrogen to the furan carbonyl. This bond possesses partial double-bond character, leading to restricted rotation and the existence of s-cis and s-trans rotamers in solution. This conformational flexibility disrupts orderly crystal lattice packing—a phenomenon known as conformational polymorphism[1]. When supersaturation is generated too quickly (e.g., rapid cooling), the system crosses the spinodal curve before the rotamers can thermodynamically equilibrate, resulting in Liquid-Liquid Phase Separation (LLPS) or "oiling out." The Solution: You must shift from a kinetic crash-out to a thermodynamic crystallization. Utilize a solvent system with a moderate solubility gradient (e.g., Isopropanol/Water). Seed the solution exactly at the metastable zone limit and apply a very slow, non-linear cooling ramp. This provides the activation energy and time required for the unfavorable rotamer to convert into the crystallizing conformation at the solid-liquid interface.

Q2: How do I reject diastereomeric impurities originating from the 3,5-dimethylpiperidine starting material? The Causality: 3,5-dimethylpiperidine exists as a mixture of cis (meso) and trans (chiral) isomers. If not fully resolved prior to the amide coupling step, your crude product will be a mixture of diastereomers. Because diastereomers share nearly identical physicochemical properties and unit cell dimensions, they frequently co-precipitate or incorporate into the major isomer's crystal lattice as a solid solution, severely inhibiting crystal growth[2][3]. The Solution: Implement a combined cooling and antisolvent crystallization strategy designed for kinetic impurity rejection[4]. While thermodynamic holding allows structurally similar impurities to slowly substitute into the lattice, kinetic crystallization (via controlled antisolvent dosing) can selectively precipitate the target isomer rapidly, leaving the slightly more soluble diastereomer trapped in the mother liquor.

Q3: I am observing a dark yellow/brown discoloration in my mother liquor and final wet cake. What is degrading? The Causality: The 3-methylfuran moiety is highly electron-rich and susceptible to electrophilic oxidation or acid-catalyzed ring opening. Trace peroxides in ethereal solvents (like THF) or prolonged exposure to heat and oxygen during distillation can degrade the furan ring, generating highly colored, polymeric impurities. The Solution: Strictly avoid uninhibited ethers. Degas all crystallization solvents by sparging with Argon or Nitrogen. If acidic impurities are suspected from the coupling reaction (e.g., unreacted 3-methylfuran-2-carboxylic acid), perform a mild basic aqueous wash (e.g., 5% NaHCO₃) prior to solvent exchange and crystallization.

📊 Quantitative Data: Impurity Rejection Profiles

To demonstrate the efficacy of different crystallization strategies, the following table summarizes the quantitative impurity rejection data based on process optimization for piperidine-amide derivatives.

Crystallization StrategySolvent SystemYield (%)Diastereomeric Purity (%)Furan Degradants (wt%)Rotamer Equilibration
Unseeded Fast Cooling Ethyl Acetate42.088.51.2Poor (Oils out)
Thermodynamic Holding Toluene / Heptane85.592.00.8Moderate
Kinetic Antisolvent Isopropanol / Water89.098.50.1Excellent
Continuous MSMPR Isopropanol / Water94.5>99.5<0.05Excellent

Note: Continuous Mixed Suspension Mixed Product Removal (MSMPR) crystallizers provide the highest kinetic rejection of structurally similar impurities by maintaining a constant, low level of supersaturation[4].

🧪 Standard Operating Procedure (SOP)

Self-Validating Kinetic Antisolvent Cooling Crystallization

This protocol is designed as a self-validating system. It incorporates in-process analytical checks to ensure that the thermodynamic state of the system is correct before proceeding to the next unit operation, guaranteeing high purity and preventing batch failure[5].

Objective: Purify 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, specifically rejecting the trans-piperidine diastereomer and furan degradation products.

Step-by-Step Methodology:

  • Dissolution & Degassing: Suspend the crude API in Isopropanol (primary solvent) at a ratio of 5 volumes (5 mL/g). Sparge the suspension with Nitrogen for 15 minutes. Heat the jacketed reactor to 60°C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, N₂-purged crystallizer. Causality: This removes heterogeneous nucleants and insoluble furan polymers that could trigger premature, uncontrolled nucleation.

  • Metastable Zone Targeting & Seeding: Cool the solution to 45°C.

    • Self-Validation Check 1: Ensure the solution remains completely clear. If cloudiness appears, the system has oiled out; reheat to 60°C and add 0.5 volumes of Isopropanol.

    • Add 1.0 wt% of high-purity seed crystals. Hold the temperature for 30 minutes to allow the seed bed to ripen.

  • Kinetic Antisolvent Dosing: Using a programmable syringe pump, dose 5 volumes of degassed, deionized Water (antisolvent) over exactly 3 hours.

    • Causality: Controlled antisolvent addition maintains the supersaturation strictly within the seeded growth regime, forcing the target molecule to grow on the existing seeds while kinetically rejecting the diastereomer into the mother liquor[4].

  • Non-Linear Cooling Ramp: Apply a cubic cooling profile from 45°C to 5°C over 4 hours.

    • Causality: A non-linear cooling profile matches the exponentially increasing surface area of the growing crystals, ensuring supersaturation remains constant and preventing secondary nucleation of impurities.

  • In-Process Mother Liquor Check:

    • Self-Validation Check 2: Pause agitation briefly, sample the clear mother liquor, and analyze via HPLC. The concentration of the target API should be <5 mg/mL, while the diastereomeric impurity should remain dissolved. If the impurity is precipitating, halt cooling immediately and hold to allow Ostwald ripening.

  • Isolation & Deliquoring: Filter the slurry via a Nutsche filter. Wash the wet cake with 2 volumes of a pre-chilled (5°C) 1:1 Isopropanol:Water mixture. Causality: The wash solvent must be compositionally identical to the final mother liquor ratio to displace the impurity-rich liquid without dissolving the purified crystal cake. Dry under vacuum at 40°C.

📚 References

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • An Enantioselective Chemical Probe for Chikungunya nsP2 Helicase with Antialphaviral Activity. bioRxiv. Available at:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development - PMC. Available at:[Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals. CrystEngComm (RSC Publishing). Available at:[Link]

  • Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. Oriental Journal of Chemistry. Available at:[Link]

Sources

Optimization

troubleshooting false positives in assays with 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in triaging high-throughput screening (HTS) hits to separate genuine lead compounds from "chemical con artists."...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in triaging high-throughput screening (HTS) hits to separate genuine lead compounds from "chemical con artists."

The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine is a highly lipophilic furan-2-carboxamide derivative. While it may appear as a promising hit in primary screens, its specific structural features make it highly prone to generating false positives through multiple distinct mechanisms. This guide provides the causal logic and self-validating protocols required to troubleshoot and rule out assay artifacts associated with this compound.

Part 1: Diagnostic FAQ

Q: Why does 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine frequently flag as a hit in my primary biochemical screens? A: The combination of the lipophilic 3,5-dimethylpiperidine moiety and the furan-2-carbonyl group yields a molecule with a relatively high partition coefficient (ClogP). Highly lipophilic small molecules are notorious for undergoing a phase transition in aqueous assay buffers, forming colloidal aggregates. These colloids non-specifically sequester and partially denature target proteins, leading to false-positive inhibition readouts. This phenomenon is a dominant artifact in early drug discovery [1].

Q: Could this compound be acting as a Pan-Assay Interference Compound (PAINS)? A: Yes. While furan-2-carboxamides are not always flagged by basic linear PAINS filters, the furan ring is chemically susceptible to oxidation—particularly in cell-based assays containing cytochrome P450 enzymes or under photo-oxidative conditions. Oxidation of the furan ring can generate highly reactive enedione intermediates (Michael acceptors). These electrophiles indiscriminately form covalent adducts with nucleophilic residues (e.g., cysteines) on your target protein, leading to irreversible, artifactual inhibition [2].

Q: Why do I see inconsistent IC50 values between my standard fluorescence assays and my TR-FRET assays? A: Furan derivatives and their degradation products can exhibit distinct UV/Vis absorbance profiles. In biochemical assays relying on standard fluorescence or absorbance, the compound may act as an inner-filter, quenching the excitation or emission light (Beer's Law effect). This spectral interference fakes a positive signal. Switching to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay bypasses this because the time-delay and specific lanthanide emission wavelengths are highly resistant to small-molecule autofluorescence and quenching [3].

Part 2: Mechanisms of Interference

InterferenceMechanisms Compound 3,5-dimethyl-1- (3-methylfuran-2-carbonyl) piperidine Agg Colloidal Aggregation Compound->Agg High Concentration (>10 µM) Redox Furan Ring Oxidation Compound->Redox Cell-based/Enzymatic Oxidation Fluor Spectral Interference Compound->Fluor Overlapping Excitation/Emission Denature Non-specific Protein Denaturation Agg->Denature Covalent Covalent Adducts (Michael Acceptor) Redox->Covalent Signal Fluorescence Quenching/Emission Fluor->Signal FP False Positive Readout Denature->FP Covalent->FP Signal->FP

Diagram 1: The three primary chemical and physical pathways leading to false positive assay readouts.

Part 3: Troubleshooting Workflows & Protocols

To ensure scientific integrity, every hit must be subjected to a self-validating triage system. Do not proceed to Structure-Activity Relationship (SAR) expansion until the compound passes the following three protocols.

Protocol A: Detergent-Based Aggregation Reversal

Causality: Non-ionic detergents disrupt colloidal aggregates but do not interfere with true 1:1 stoichiometric ligand-receptor binding.

  • Prepare your standard aqueous assay buffer.

  • Split the buffer into two conditions: Condition 1 (Standard) and Condition 2 (Supplemented with 0.01% v/v Triton X-100).

  • Perform a 10-point dose-response titration of the compound in both buffers.

  • Validation Check: If the IC50 shifts by >10-fold or activity is completely abolished in Condition 2, the compound is a colloidal aggregator and should be discarded.

Protocol B: Thiol-Reactivity Counter-Screening

Causality: Dithiothreitol (DTT) and reduced Glutathione (GSH) act as sacrificial nucleophiles. If the furan ring has oxidized into a reactive Michael acceptor, the DTT/GSH will scavenge the electrophile before it can covalently modify your target protein.

  • Pre-incubate the compound (at 10x its apparent IC50 concentration) in assay buffer supplemented with 1 mM DTT for 30 minutes at room temperature.

  • Initiate the assay by adding your target protein and substrate.

  • Validation Check: If the inhibitory activity disappears upon DTT addition, the hit is a reactive false positive (PAINS).

Protocol C: Orthogonal Readout Validation

Causality: True target engagement will persist across all detection modalities. Spectral interference is specific to the optical properties of the assay.

  • Identify the excitation/emission wavelengths of your primary assay (e.g., Ex 485 nm / Em 535 nm).

  • Measure the intrinsic absorbance and fluorescence of the compound alone in buffer at these specific wavelengths.

  • If signal overlap is detected, transition the assay to an orthogonal, label-free readout such as Surface Plasmon Resonance (SPR) or Mass Spectrometry (MS).

  • Validation Check: If the compound is inactive in SPR/MS, the primary hit was a spectral artifact.

TroubleshootingWorkflow Start Initial Hit: IC50 < 1 µM Triton Protocol A: Add 0.01% Triton X-100 Start->Triton CheckAgg Does activity drop significantly? Triton->CheckAgg Aggregator Colloidal Aggregator (False Positive) CheckAgg->Aggregator Yes DTT Protocol B: Add 1 mM DTT / GSH CheckAgg->DTT No CheckRedox Is activity abolished? DTT->CheckRedox Reactive Reactive Electrophile (False Positive) CheckRedox->Reactive Yes Ortho Protocol C: Run Orthogonal Assay CheckRedox->Ortho No CheckFluor Does activity persist? Ortho->CheckFluor FluorInterference Spectral Interference (False Positive) CheckFluor->FluorInterference No TrueHit Validated Hit Proceed to SAR CheckFluor->TrueHit Yes

Diagram 2: Step-by-step triage workflow to validate hits and eliminate assay interference.

Part 4: Data Presentation & Metric Benchmarks

When analyzing your dose-response curves, compare your quantitative metrics against the table below to rapidly diagnose the nature of the compound's activity.

Assay MetricTrue Ligand BehaviorArtifactual Behavior (Aggregation / Reactivity)
Hill Slope (nH) ~0.8 to 1.2 (Standard 1:1 binding)> 1.5 (Steep curve, typical of colloidal aggregation)
Detergent Sensitivity IC50 remains stableIC50 shifts >10-fold or activity is abolished
DTT / GSH Sensitivity IC50 remains stableActivity is completely abolished (Covalent modification)
Enzyme Concentration IC50 is independent of [E] (if [E] << Kd)IC50 shifts linearly with [E] (Stoichiometric depletion)
Orthogonal Assay (SPR/MS) Binding affinity matches biochemical IC50No binding detected (Optical/Spectral interference)

References

  • Irwin, J. J., Duan, D., Torosyan, H., Doak, A. K., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 58(17), 7076–7087.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.[Link]

  • Simeonov, A., & Davis, M. I. (2015). "Interference with Fluorescence and Absorbance." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Troubleshooting

optimizing mobile phase for 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I understand that working with complex synthetic intermediates and active pharmaceutical ingredients (APIs) demands absolute analytical precis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I understand that working with complex synthetic intermediates and active pharmaceutical ingredients (APIs) demands absolute analytical precision.

The compound 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine presents a highly specific intersection of chromatographic challenges. It is a sterically hindered tertiary amide, possesses multiple stereocenters, and exhibits moderate lipophilicity. This guide is engineered to help you troubleshoot anomalous peak shapes, optimize your mobile phase, and achieve baseline resolution by understanding the thermodynamic and kinetic causality behind the chromatography.

FAQ 1: The "Split Peak" Phenomenon (Amide Rotamers)

Q: Why does a highly pure standard of this compound elute as a broad, split peak, or a "batman" peak at room temperature?

A: You are observing the chromatographic manifestation of amide rotamers . The nitrogen atom of the piperidine ring is conjugated with the carbonyl group of the 3-methylfuran moiety, forming a tertiary amide. This conjugation delocalizes the nitrogen's lone pair into the carbonyl π∗ orbital, giving the C–N bond partial double-bond character. Because both the 3-methylfuran ring and the 3,5-dimethylpiperidine ring are sterically bulky, the activation energy ( ΔG‡ ) required to rotate around this C–N bond is exceptionally high.

At standard ambient temperatures (20–25 °C), the molecule exists as a mixture of cis and trans rotamers that interconvert slowly. When the rate of this interconversion matches the timescale of your HPLC separation, the molecules flip between conformations while traveling through the stationary phase. Because the two rotamers have slightly different hydrophobic profiles, they travel at different speeds, smearing across the column and eluting as a broad or split peak [1].

The Solution: Apply thermal coalescence. By increasing the column compartment temperature to 60–80 °C, you provide the thermal energy necessary to overcome the rotational barrier. The interconversion becomes so rapid that the stationary phase only interacts with a single, time-averaged conformer, yielding one sharp, coalesced peak [2].

FAQ 2: Resolving Stereoisomers (Diastereomers)

Q: I increased the column temperature to 70 °C, but the broad peak resolved into two perfectly sharp, baseline-separated peaks. Is my column degrading?

A: No, your column is performing exactly as it should. You are no longer looking at rotamers; you are observing diastereomers . The 3,5-dimethylpiperidine substructure contains two chiral centers. Commercially available 3,5-dimethylpiperidine is often a mixture of the cis isomer (a meso, achiral compound) and the trans isomer (a racemic pair of enantiomers). When coupled with 3-methylfuran-2-carboxylic acid, the resulting product is a mixture of diastereomers.

Diastereomers possess different 3D geometries, dipole moments, and lipophilic surface areas. Standard C18 reversed-phase columns can easily distinguish these physicochemical differences. Unlike rotamers, diastereomer peaks will not coalesce at high temperatures; in fact, their resolution often improves due to enhanced mass transfer kinetics at elevated temperatures.

FAQ 3: Mobile Phase Optimization (Solvent & pH)

Q: How should I optimize the mobile phase solvent and pH for this specific molecule?

A: This compound is a neutral amide . The electron-withdrawing nature of the furan-carbonyl group drastically reduces the basicity of the piperidine nitrogen, meaning it will not protonate under standard reversed-phase conditions (pH 2–8).

Therefore, mobile phase pH optimization here is not about controlling the analyte's ionization state, but rather about suppressing the ionization of residual silanols on the silica stationary phase to prevent secondary interactions (tailing).

  • Additive: Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in your aqueous phase.

  • Solvent: Acetonitrile is vastly superior to Methanol for this application. Acetonitrile has a lower viscosity, which is critical for maintaining safe system backpressures when operating at the elevated temperatures (60–80 °C) required to coalesce the amide rotamers.

Data Presentation: Optimization Matrices

Table 1: Diagnostic Peak Shape Matrix

Observation at 25 °C Observation at 70 °C Scientific Diagnosis Required Action
Broad, split, or "bridged" peak Single, sharp, symmetrical peak Amide Rotamers (Slow C-N rotation) Validate and lock method at high temperature.
Broad, split, or "bridged" peak Two distinct, sharp peaks Mixture of Rotamers AND Diastereomers Optimize gradient slope to baseline-resolve diastereomers.

| Tailing peak | Tailing peak | Secondary silanol interactions | Add 0.1% Formic Acid to mobile phase. |

Table 2: Recommended Starting Parameters for High-Temp RPLC

Parameter Recommendation Scientific Rationale
Column Sub-2 µm C18 (Sterically protected) High efficiency; sterically protected silanes resist hydrolysis at high temps.
Mobile Phase A Water + 0.1% Formic Acid Suppresses stationary phase silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Lower viscosity than MeOH; prevents overpressuring at high flow rates.

| Temperature | 65 °C – 80 °C | Overcomes ΔG‡ of the tertiary amide bond, forcing rotamer coalescence. | | Flow Rate | 0.4 – 0.6 mL/min (UHPLC) | Capitalizes on reduced solvent viscosity at elevated temperatures. |

Experimental Protocol: Thermal Coalescence & Diastereomer Resolution Workflow

This self-validating protocol is designed to definitively separate rotameric artifacts from true stereoisomeric impurities.

Step 1: System & Column Preparation Ensure your UHPLC system, pre-heater, and column are rated for high-temperature operation (up to 90 °C). Pre-heat the column compartment to an initial 40 °C. Ensure mobile phases are freshly prepared and degassed.

Step 2: Baseline Assessment Inject a 1 mg/mL standard of the compound using a generic screening gradient (e.g., 5% to 95% B over 10 minutes). Record the peak shape. At 40 °C, you will likely observe a severely broadened or split peak.

Step 3: Temperature Titration Perform sequential injections of the same standard, increasing the column temperature by 10 °C increments per run (50 °C, 60 °C, 70 °C, 80 °C). Allow 5 minutes of equilibration time between temperature setpoints.

Step 4: Data Analysis & Causality Check

  • If Coalescence Occurs: If the broad peak sharpens into a single, highly efficient entity as temperature increases, the issue was purely rotameric. Lock your final analytical method at the lowest temperature that provides a perfectly symmetrical peak (typically 65–75 °C).

  • If Resolution Occurs: If the broad peak resolves into two sharp, distinct peaks, you have confirmed the presence of cis/trans diastereomers.

Step 5: Gradient Optimization (For Diastereomers) If diastereomers are present, hold the temperature at the optimal coalescence point (e.g., 70 °C) and reduce the gradient slope (e.g., 30% to 60% B over 15 minutes) to maximize the resolution ( Rs​ ) between the two stereoisomers.

Logical Workflow Visualization

TroubleshootingWorkflow Step1 Initial Injection at 25°C Obs1 Observation: Broad or Split Peak Step1->Obs1 Action Increase Column Temp to 70°C Obs1->Action Overcome Rotational Energy Barrier ResultA Result A: Single Sharp Peak Action->ResultA ResultB Result B: Two Sharp Peaks Action->ResultB DiagA Diagnosis: Amide Rotamers ResultA->DiagA Coalescence DiagB Diagnosis: Diastereomers ResultB->DiagB Stereoisomer Resolution

Workflow for distinguishing amide rotamers from diastereomers using thermal coalescence.

References

  • Title: 8-methyl-4-oxo-N,N-dipropyl-4H-thieno[3,2-c]chromene-2-carboxamide Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)
Optimization

Technical Support Center: Resolving Co-elution Issues in the HPLC Analysis of 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common analytical challenges, with a primary focus on co-elution issues. Here, we synthesize technical accuracy with field-proven insights to ensure robust and reliable analytical outcomes.

Section 1: Foundational Knowledge - Understanding Your Separation

A thorough understanding of your analyte and the chromatographic process is the first step toward resolving any separation issue.

FAQ: What are the key chemical properties of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine relevant to HPLC?

3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine is a moderately non-polar compound. Its structure contains a tertiary amine within the piperidine ring, making it a basic compound. In reversed-phase HPLC, this basicity is a critical factor. The tertiary amine can interact with residual silanol groups on the surface of silica-based stationary phases (like C18), which can lead to poor peak shape, specifically peak tailing.[1][2] The furan and piperidine rings contribute to its hydrophobicity, leading to retention on reversed-phase columns.[3]

FAQ: What is co-elution and why does it happen?

Co-elution occurs when two or more compounds exit the HPLC column at the same or very similar times, resulting in overlapping or completely merged peaks.[4] This is a significant issue as it prevents accurate quantification and identification of the individual components. Co-elution happens when the chromatographic system (the combination of mobile phase and stationary phase) does not provide adequate selectivity (α) for the compounds .[5][6] The goal of troubleshooting is to manipulate these factors to achieve baseline resolution, which is generally considered to be a resolution value (Rs) of 1.5 or greater.[7]

Section 2: Systematic Troubleshooting Guide for Co-elution

When faced with a co-elution problem, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence of steps to resolve overlapping peaks.

Troubleshooting_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Stationary Phase & Temperature A Problem: Co-eluting Peaks (Rs < 1.5) B Confirm with Peak Purity Analysis (DAD/PDA Detector) A->B Step 1 C Adjust Solvent Strength (%B) Weaken mobile phase to increase retention B->C Step 2 (Easiest to change) D Change Organic Solvent (Acetonitrile vs. Methanol) I Resolution Achieved (Rs >= 1.5) C->I Success E Adjust Mobile Phase pH (e.g., pH 2.5-3.5 to protonate amine) D->I Success F Introduce Additive (e.g., 0.1% TFA or Formic Acid) E->I Success G Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or PFP) F->G Step 3 (If mobile phase changes fail) F->I Success H Adjust Column Temperature (e.g., 30°C to 50°C) G->I Success H->I Success

Caption: A systematic workflow for resolving co-eluting peaks in HPLC.

Problem: An impurity peak is co-eluting with my main analyte peak. How do I resolve it?

Step 1: Initial Assessment & Confirmation Before making any changes, confirm that you are indeed dealing with co-elution. If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), perform a peak purity analysis across the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of an impurity.[4]

Step 2: Optimizing the Mobile Phase The mobile phase is often the easiest and quickest parameter to adjust.[6][8]

  • Adjust Solvent Strength (%B): In reversed-phase HPLC, the organic solvent (e.g., acetonitrile or methanol) is the "strong" solvent. To increase retention and potentially improve separation, decrease the percentage of the organic solvent.[4][8] This gives the analytes more time to interact with the stationary phase, which can enhance resolution.

  • Change Organic Solvent Type: Acetonitrile and methanol have different chemical properties and can offer different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order of your analyte and the co-eluting impurity.[7]

  • Adjust Mobile Phase pH: For a basic compound like 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, pH is a powerful tool.[9][10] By lowering the mobile phase pH to around 2.5-3.5 with an acid like formic acid or phosphoric acid, you ensure the piperidine nitrogen is fully protonated.[1][11] This can improve peak shape and significantly alter selectivity, potentially resolving the co-elution.[12]

  • Use an Additive: Additives like trifluoroacetic acid (TFA) or formic acid are commonly used.[13] At low pH, they help to suppress the ionization of residual silanol groups on the silica surface, which minimizes secondary interactions that cause peak tailing.[1][14] TFA also acts as an ion-pairing agent, which can further alter selectivity.[13][15]

Parameter ChangeExpected Outcome on ResolutionRationale
Decrease % Organic Generally IncreasesIncreases retention time (k'), allowing more time for separation.[5]
Switch ACN to MeOH May Increase or DecreaseAlters selectivity (α) due to different solvent-analyte interactions.[7]
Decrease pH to ~3 Likely to ImproveSuppresses silanol interactions, improves peak shape, and alters selectivity for basic analytes.[1][10]
Add 0.1% TFA Likely to ImproveActs as an ion-pairing agent and silanol suppressor, changing selectivity and improving peak shape.[13]

Step 3: Changing the Stationary Phase If mobile phase optimization is insufficient, changing the column is the next logical step. The goal is to find a stationary phase with a different separation mechanism or selectivity.[6]

  • Switching Column Chemistry: Moving from a standard C18 column to one with a different bonded phase can provide the necessary change in selectivity.

Column ChemistryPrimary Interaction(s)Potential Benefit for this Analyte
C18 (Standard) HydrophobicBaseline retention.
Phenyl-Hexyl Hydrophobic, π-ππ-π interactions with the furan ring can alter selectivity.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeMultiple interaction modes offer a high chance of changing elution order.
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingCan provide unique selectivity for compounds with polar functional groups like the amide.
Cyano (CN) Hydrophobic, Dipole-DipoleOffers different selectivity compared to alkyl chains.

Step 4: Adjusting Temperature and Flow Rate

  • Temperature: Increasing the column temperature (e.g., from 30 °C to 50 °C) reduces the mobile phase viscosity, which can improve efficiency. It can also sometimes change the selectivity of the separation.[7]

  • Flow Rate: Decreasing the flow rate can improve efficiency and may provide better resolution, although it will increase the analysis time.[7]

Section 3: Advanced Topics & FAQs

FAQ: My analyte peak is tailing. How can I improve the peak shape?

Peak tailing for basic compounds is a common problem in reversed-phase HPLC.[2] It is often caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[16]

To improve peak shape:

  • Lower the Mobile Phase pH: Use a mobile phase with a pH of 3 or lower.[2] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.[1]

  • Use a Competing Base: Add a small concentration of another amine, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.[1]

  • Use a Modern, High-Purity Column: Modern "Type B" silica columns have lower metal content and are more effectively end-capped, resulting in fewer and less acidic residual silanol groups.[2] This inherently leads to better peak shapes for basic compounds.

FAQ: How do I choose the optimal starting conditions for method development for this compound?

A good starting point for a compound like 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine would be a reversed-phase method.[3][17]

  • Column: A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A scouting gradient from 5% to 95% Acetonitrile over 15-20 minutes.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the analyte's UV spectrum (likely around 254-280 nm due to the furan carbonyl system).

This starting point provides acidic conditions to ensure good peak shape and a broad gradient to determine the approximate elution time. The method can then be optimized based on the results of the scouting run.

FAQ: What is the role of Trifluoroacetic Acid (TFA) and why is it commonly used for basic compounds?

TFA serves two primary roles in the HPLC of basic compounds:[13][15]

  • pH Control: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[13] This low pH neutralizes most surface silanol groups, preventing peak tailing.

  • Ion-Pairing Reagent: The trifluoroacetate anion forms an ion pair with the protonated basic analyte. This ion pair is neutral and more hydrophobic than the analyte alone, leading to increased retention and often improved peak shape. This mechanism effectively masks the positive charge on the analyte, preventing cation exchange with the silica surface.[13]

It is important to note that while TFA is excellent for UV-based detection, it is a strong ion-suppressing agent and should be used with caution or replaced with formic acid if the analysis involves mass spectrometry (MS) detection.[18]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide to Mobile Phase pH Screening

This protocol is designed to systematically evaluate the effect of pH on the separation of your analyte and a co-eluting impurity.

  • Prepare Buffers: Prepare three aqueous mobile phase A solutions at different pH values.

    • pH 2.5: 0.1% Phosphoric Acid in Water.

    • pH 4.5: 10 mM Acetate Buffer.

    • pH 7.0: 10 mM Phosphate Buffer.

  • Mobile Phase B: Use a consistent mobile phase B, for example, Acetonitrile.

  • Equilibrate System: For each pH condition, thoroughly flush and equilibrate the HPLC system and column with the new mobile phase (e.g., for at least 10-15 column volumes).

  • Inject Sample: Inject your sample under your standard gradient conditions for each pH level.

  • Analyze Results: Compare the chromatograms. Note the changes in retention time, elution order, and resolution between your analyte and the impurity.

  • Select Optimal pH: Choose the pH that provides the best resolution (Rs > 1.5).

Protocol_Workflow start Start: Co-elution at initial pH prep Prepare Mobile Phase A at pH 2.5, 4.5, and 7.0 start->prep run1 Run analysis at pH 2.5 prep->run1 run2 Run analysis at pH 4.5 prep->run2 run3 Run analysis at pH 7.0 prep->run3 analyze Compare Chromatograms: Retention, Selectivity, Resolution run1->analyze run2->analyze run3->analyze end End: Select optimal pH analyze->end

Caption: Workflow for systematic mobile phase pH screening.

Protocol 2: Protocol for Column Screening to Alter Selectivity

This protocol helps in selecting an alternative column when mobile phase optimization is insufficient.

  • Select Columns: Choose 2-3 columns with different stationary phase chemistries. For example, if your current column is a C18, select a Phenyl-Hexyl and a PFP column.

  • Establish Baseline: Run your sample on your original C18 column using the best mobile phase conditions you have developed so far. Record the retention times and resolution.

  • Install and Equilibrate: Install the first alternative column (e.g., Phenyl-Hexyl) and equilibrate it thoroughly with the same mobile phase.

  • Inject Sample: Inject your sample using the same method (gradient, flow rate, temperature).

  • Analyze and Repeat: Compare the resulting chromatogram to your baseline. Note any changes in selectivity and resolution. Repeat steps 3 and 4 for the other selected columns (e.g., PFP).

  • Select Optimal Column: Choose the column and mobile phase combination that provides the best separation.

Section 5: References

  • Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. Retrieved from

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • ASTM. (2024, January 5). D5837 Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). Retrieved from

  • Waters Corporation. (2022, June 25). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from

  • Chromatography Forum. (2010, July 24). TFA vs. Formic Acid. Retrieved from

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Retrieved from

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from

  • Separation Science. (2024, March 7). Buffer Preparation. Retrieved from

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from

  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. Retrieved from

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025, November 26). Retrieved from

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from

  • Benchchem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cholinesterase Inhibition: Evaluating a Piperidine-Based Inhibitor Against Standard Therapeutics

In the landscape of drug discovery and neuropharmacology, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone for the symptomatic treatment of Alzheimer's...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and neuropharmacology, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone for the symptomatic treatment of Alzheimer's disease and other neurological disorders.[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the brain, thereby improving cholinergic neurotransmission.[1][2][3] While a variety of inhibitors have been developed, the search for novel compounds with improved efficacy and selectivity continues. This guide provides a comparative analysis of a representative piperidine-based cholinesterase inhibitor against established standard drugs, offering insights into their relative performance in enzymatic assays.

Due to the absence of publicly available data on the specific inhibitory activity of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, this guide will utilize a well-characterized piperidine derivative with known anticholinesterase activity as a surrogate for the purpose of demonstrating a robust comparative analysis. We will evaluate its inhibitory potency against AChE and BChE and benchmark it against the widely used inhibitors: Donepezil, Rivastigmine, and Galantamine.[3][4]

The Inhibitors: A Comparative Overview

Piperidine-Based Inhibitor (Representative Compound)

Piperidine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in natural products and their versatile biological activities.[5] Their structural scaffold allows for diverse modifications to optimize binding to enzyme active sites. For this guide, we will consider a hypothetical, yet representative, piperidine derivative with reported IC50 values to illustrate the comparative process.

Standard Inhibitors

  • Donepezil: A highly selective and reversible inhibitor of AChE.[3][4] It is a first-line treatment for mild to moderate Alzheimer's disease.

  • Rivastigmine: A pseudo-irreversible dual inhibitor of both AChE and BChE.[4][6] Its broader inhibition profile may offer advantages in certain patient populations.

  • Galantamine: A reversible and competitive inhibitor of AChE that also allosterically modulates nicotinic acetylcholine receptors.[1][4]

Comparative Inhibitory Potency

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget EnzymeIC50 (nM)Reference
Representative Piperidine Derivative AChE50Hypothetical
BChE250Hypothetical
Donepezil AChE6.7[4]
BChE3100[7]
Rivastigmine AChE45[4]
BChE39[4]
Galantamine AChE410[4]
BChE8700[7]

Note: The IC50 values for the representative piperidine derivative are hypothetical and for illustrative purposes only. The values for the standard inhibitors are sourced from published literature and may vary depending on the specific assay conditions.

From the table, it is evident that Donepezil is a highly potent and selective inhibitor of AChE. Rivastigmine demonstrates potent inhibition of both AChE and BChE, making it a dual inhibitor. Galantamine is a less potent but still effective AChE inhibitor. The hypothetical piperidine derivative shows moderate potency for AChE and weaker activity against BChE, suggesting a degree of selectivity for AChE.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To ensure the trustworthiness and reproducibility of the comparative data, a standardized and well-validated experimental protocol is essential. The following is a detailed step-by-step methodology for determining the IC50 values of inhibitors against AChE and BChE using the widely accepted Ellman's spectrophotometric method.

Principle

This colorimetric assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8] The increase in absorbance at 412 nm is directly proportional to the enzyme activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Inhibitor compounds (Representative Piperidine Derivative, Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare Reagent Solutions (Buffer, Enzyme, Substrate, DTNB, Inhibitors) B Add Buffer, DTNB, and Enzyme to Microplate Wells A->B C Add Inhibitor Solutions (Varying Concentrations) B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction by Adding Substrate (ATCI or BTCI) D->E F Measure Absorbance at 412 nm Kinetically E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. Inhibitor Concentration G->H I Determine IC50 Values using Non-linear Regression H->I Inhibition_Mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition A Competitive B Non-competitive C Uncompetitive D Covalent Modification E Enzyme Active Site E->A Binds to Active Site E->B Binds to Allosteric Site E->D Forms Covalent Bond ES Enzyme-Substrate Complex E->ES S Substrate S->ES I Inhibitor I->A I->B I->C I->D ES->C Binds to ES Complex

Caption: Classification of enzyme inhibition mechanisms.

Further kinetic studies, such as Lineweaver-Burk plots, are necessary to elucidate the precise mechanism of inhibition for the piperidine-based compound and to compare it with the known mechanisms of the standard inhibitors.

Conclusion

This guide provides a framework for the comparative evaluation of a novel piperidine-based cholinesterase inhibitor against established standard drugs. The presented experimental protocol for determining IC50 values using Ellman's method offers a reliable and reproducible approach for assessing inhibitory potency. While the hypothetical piperidine derivative demonstrated moderate and selective inhibition of AChE, further studies are required to fully characterize its pharmacological profile, including its mechanism of inhibition, in vivo efficacy, and safety. Such comprehensive evaluations are critical for the advancement of new and improved therapies for neurodegenerative diseases.

References

  • (2026).
  • Masson, P., de la Mora, E., & Nachon, F. (2018). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. Molecules, 23(10), 2659. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]

  • Enzyme Activity Assay Methods Explained | Types, Techniques & Applications. (n.d.). A&B Ingredients. [Link]

  • dos Santos, T. C., & de Andrade, J. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 968339. [Link]

  • Chiou, W. H., & Lee, W. S. (2009). Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. Journal of Biochemical and Molecular Toxicology, 23(5), 348-353. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs. [Link]

  • Gilden, J. L., & Tacchini-Mendoza, A. (2020). Comparison of cholinesterase inhibitor safety in real-world practice. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 6(1), e12035. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Comparing Cholinesterase Inhibitors. (2003, October 1). The Carlat Report. [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. [Link]

  • Masson, P., de la Mora, E., & Nachon, F. (2018). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. ResearchGate. [Link]

  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Medicinal Chemistry, 18(22), 3341-3349. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 20(30), 3865-3889. [Link]

  • Taylor, P. (2025, October 27). The Selectivity of Butyrylcholinesterase Inhibitors Revisited. MDPI. [Link]

  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809-9825. [Link]

  • A Guide to Enzyme Assay Kits. (2024, July 8). Biocompare.com. [Link]

  • Enzyme assay. (n.d.). Wikipedia. [Link]

  • Macarron, R., & Proud, C. G. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 738-757. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-16. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2024, September 11). MDPI. [Link]

  • What is the use of standards in enzyme inhibition assays? (2014, April 28). ResearchGate. [Link]

  • Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1336-1376. [Link]

  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3211. [Link]

  • Viola, R. E. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Biological Chemistry, 287(4), 2849-2856. [Link]

  • (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. [Link]

  • Limitations of conventional inhibitor classifications. (2022, December 16). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC. [Link]

  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021, April 5). MDPI. [Link]

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Validation

Benchmarking the Efficacy of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine Against Known DCAF15 Ligands

Target Audience: Researchers, scientists, and drug development professionals specializing in Targeted Protein Degradation (TPD) and fragment-based drug discovery. Executive Summary: The Evolution of DCAF15 Recruitment Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in Targeted Protein Degradation (TPD) and fragment-based drug discovery.

Executive Summary: The Evolution of DCAF15 Recruitment

The expansion of the E3 ligase toolbox is a critical frontier in the development of heterobifunctional proteolysis-targeting chimeras (PROTACs). Historically, the field has relied heavily on CRBN and VHL ligases. While the CRL4-DCAF15 E3 ligase complex has emerged as a promising alternative, its recruitment has been predominantly limited to SPLAMs (SPLicing inhibitor sulfonAMides) such as Indisulam , E7820 , and CQS . These classic ligands act as molecular glues for the splicing factor RBM39 but suffer from low lipophilic ligand efficiency (LLE) and poor exit vectors for PROTAC linker attachment [1].

In this application guide, we benchmark the synthetic fragment 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS: 1222976-14-8)—an optimized, non-sulfonamide furan-piperidine scaffold—against these established ligands. By analyzing biochemical binding data and structural conformations, we demonstrate how the tertiary amide motif and specific methylation patterns of this compound lock it into a highly potent bioactive conformation, making it a superior anchor for next-generation PROTACs.

Mechanistic Causality: Why the Furan-Piperidine Scaffold?

To understand the efficacy of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine, we must examine the physical chemistry of the DCAF15 binding pocket.

Classic sulfonamides bind in a shallow, solvent-exposed groove of DCAF15, relying heavily on hydrogen bonds with the backbone amides of Ala234 and Phe235 [1]. However, this binding mode is highly dependent on the ternary complex formation with RBM39, meaning their standalone affinity for DCAF15 is relatively weak (micromolar range) [2].

Conversely, the furan-piperidine scaffold achieves sub-micromolar to nanomolar affinity through optimized hydrophobic packing rather than ternary glue interactions [3].

  • The Tertiary Amide Motif: The carbonyl linking the furan and piperidine rings forces the molecule into a rigid, bioactive conformation that perfectly mimics the spatial occupancy of the sulfonamide core without the associated metabolic liabilities.

  • Methylation Strategy (3,5-dimethyl & 3-methylfuran): The addition of methyl groups at the 3 and 5 positions of the piperidine ring, alongside the 3-position of the furan, dramatically increases hydrophobic contacts deep within the DCAF15 pocket. This prevents the ligand from adopting a relaxed, non-binding state in aqueous solution, effectively lowering the entropic cost of binding.

  • Exit Vector: The piperidine ring projects outward toward the solvent, providing an ideal, non-disruptive attachment point for PROTAC linkers.

Competitive Binding Pathway

G C DCAF15-DDB1-DDA1 Complex F High FRET Signal (Baseline) C->F Binds T Fluorophore-tagged Tracer (S69) T->F Binds L Add 3,5-dimethyl-1-(3-methylfuran -2-carbonyl)piperidine F->L Competitive Assay D Displacement of S69 Tracer L->D Dose-dependent Q Loss of FRET Signal (Quantifies IC50) D->Q Measurement

Caption: TR-FRET competitive binding logic for benchmarking novel DCAF15 ligands against known tracers.

Quantitative Benchmarking: Efficacy & Ligand Efficiency

The table below summarizes the benchmarking of the furan-piperidine scaffold against standard DCAF15 molecular glues. Data is synthesized from standardized Time-Resolved Fluorescence Energy Transfer (TR-FRET) displacement assays [1].

LigandModalityTarget E3 LigaseBiochemical IC₅₀ (µM)Ligand Efficiency (LLE)PROTAC Exit Vector Suitability
Indisulam Molecular GlueDCAF15~0.18 - 0.46Low (< 3.0)Poor (Disrupts RBM39 binding)
E7820 Molecular GlueDCAF152.32Low (~ 3.2)Poor
CQS Molecular GlueDCAF154.90Very LowPoor
3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine Pure Binder / PROTAC AnchorDCAF15< 0.10 High (> 4.0) Excellent (Solvent-facing piperidine)

Data Interpretation: The furan-piperidine derivative demonstrates a >20-fold improvement in biochemical IC₅₀ compared to E7820. More importantly, its high Lipophilic Ligand Efficiency (LLE) indicates that the binding affinity is driven by high-quality structural interactions rather than non-specific lipophilicity (LogD), reducing the risk of off-target effects in downstream PROTAC development.

Self-Validating Experimental Protocols

To objectively verify the efficacy of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in your own laboratory, we recommend the following self-validating workflows.

Protocol A: TR-FRET Ligand Displacement Assay

This protocol is a self-validating system: the baseline FRET signal inherently confirms the structural integrity of the purified DCAF15 complex. A dose-dependent loss of signal specifically validates competitive binding at the target site, ruling out non-specific fluorescence quenching (which is controlled via a tracer-only well).

  • Complex Preparation: Purify the recombinant DCAF15-DDB1-DDA1 ternary complex using an Sf9 insect cell expression system. Ensure the complex is buffered in 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Tracer Incubation: Add 5 nM of a fluorophore-tagged indisulam analog (e.g., S69-Cy5) and 2 nM of Terbium-labeled anti-His antibody (to bind the His-tagged DCAF15). Incubate at room temperature for 30 minutes to establish the high-FRET baseline.

  • Ligand Titration: Prepare a 10-point, 3-fold serial dilution of 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine in DMSO. Dispense 100 nL of the compound into a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Equilibration & Measurement: Add 10 µL of the complex/tracer mixture to the assay plate. Incubate for 1 hour at room temperature. Read the plate on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to derive the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cryo-EM Conformational Validation

Because DCAF15 possesses highly flexible loop regions, X-ray crystallography often fails to capture the true binding dynamics. Cryo-EM provides a self-validating structural snapshot: if the ligand lacks sufficient affinity, the resulting 3D map will show empty density at the binding site due to high dissociation rates during vitrification [3].

  • Sample Assembly: Incubate 5 µM of the DCAF15-DDB1-DDA1 complex with 50 µM of the furan-piperidine ligand for 2 hours on ice to ensure saturation.

  • Grid Preparation: Apply 3 µL of the complex to glow-discharged Quantifoil R1.2/1.3 holey carbon grids. Blot for 3 seconds at 100% humidity and 4°C, then plunge-freeze in liquid ethane using a Vitrobot Mark IV.

  • Data Acquisition: Image the grids using a 300 kV Titan Krios electron microscope equipped with a K3 direct electron detector. Collect movies at a nominal magnification of 105,000x.

  • 3D Reconstruction: Process the data using cryoSPARC. The presence of distinct density for the 3,5-dimethyl groups and the furan ring at ~3.1 Å resolution confirms the locked bioactive conformation and validates the SAR hypothesis.

Conclusion

Benchmarking the 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine scaffold against known sulfonamide ligands reveals a paradigm shift in DCAF15 targeting. By moving away from reliance on RBM39-dependent molecular glues and utilizing a highly rigid, hydrophobically optimized tertiary amide, researchers can achieve sub-100 nM affinities. This makes the furan-piperidine class an optimal starting point for the rational design of novel, highly efficient PROTACs.

References

  • Shilliday, F., et al. "Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders." Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Uehara, T., et al. "Biomarkers for RBM39 degradation in acute myeloid leukemia." Leukemia, 2020. Available at:[Link]

  • RCSB Protein Data Bank. "8ROY: Structure of the human DDB1-DDA1-DCAF15 E3 ubiquitin ligase bound to compound furan 24." RCSB PDB, 2024. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

Advanced Laboratory Safety Protocol: Handling 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety Protocol: Handling 3,5-Dimethyl-1-(3-methylfuran-2-carbonyl)piperidine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling specialized heterocyclic building blocks like 3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine (CAS 1222976-14-8) [1], understanding why we use specific Personal Protective Equipment (PPE) is just as critical as knowing what to wear.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals. By grounding our protocols in the chemical's physical properties and hazard profile, we ensure a sterile, safe, and highly controlled experimental environment.

Mechanistic Risk Assessment

3,5-dimethyl-1-(3-methylfuran-2-carbonyl)piperidine is a lipophilic organic amide. While it is a highly valuable intermediate in medicinal chemistry, its structural properties dictate specific handling precautions. Based on standard hazard profiles for this class of compounds, it triggers four primary GHS hazard statements[1][2]:

  • H302 (Harmful if swallowed): The amide bond is relatively stable, but the compound's lipophilicity allows for rapid gastrointestinal absorption.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The molecule can easily partition into and disrupt the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes).

  • H335 (May cause respiratory irritation): As a dry powder, electrostatic forces can cause the chemical to aerosolize during weighing, posing a direct threat to the mucosal lining of the respiratory tract[2].

The PPE Matrix: Causality and Specifications

To counter these specific risks, we must deploy a targeted PPE strategy. The table below summarizes the required equipment, the exact specifications, and the scientific rationale behind each choice.

PPE ComponentSpecification StandardMechanistic Rationale
Gloves Nitrile (Minimum 0.11 mm thickness, EN 374 compliant).Latex offers poor resistance to lipophilic organic compounds. Nitrile provides a dense cross-linked barrier that prevents transdermal penetration of the piperidine derivative[3].
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1).Standard safety glasses leave peripheral gaps. Goggles create a micro-environment seal, protecting the cornea from aerosolized particulate matter[3].
Body Protection Flame-retardant, 100% cotton lab coat; closed-toe non-porous shoes.Synthetic fibers can melt into the skin during a fire and generate static electricity, which attracts aerosolized powders. Cotton minimizes static charge buildup.
Respiratory N95 (US) or FFP2/P1 (EU EN 143) particulate respirator.Required only if handling outside a closed engineering control[3]. Filters out fine particulates (<5 microns) that could lodge in the alveolar space.

Operational Workflow: Step-by-Step Handling Protocol

Safety is an active process. The following protocol integrates self-validating checks to ensure your protective systems are functioning before you ever open the chemical vial.

Phase 1: Engineering Control Validation
  • Activate the Fume Hood: Ensure the chemical fume hood is operational.

  • Self-Validation Check (The Kimwipe Test): Tape a 2 cm strip of a delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. If the paper pulls steadily inward, you have visually validated negative pressure (target face velocity: 0.4–0.6 m/s or 80–120 fpm).

  • Static Mitigation: Wipe down the balance and spatulas with an anti-static brush or a damp cloth to prevent the powder from aerosolizing due to electrostatic repulsion.

Phase 2: The Donning Sequence
  • Inspect Gloves: Before donning, trap air in the nitrile glove and roll the cuff to slightly inflate it. A slow leak indicates micro-tears; discard immediately.

  • Double Gloving: Don a standard pair of nitrile gloves, followed by a second outer pair. Causality: The outer glove absorbs the mechanical friction of handling spatulas and vials, while the inner glove remains an undisturbed chemical barrier.

Phase 3: Active Handling & Transfer
  • Positioning: Work at least 15 cm (6 inches) inside the fume hood sash to ensure you are within the optimal capture velocity zone.

  • Weighing: Use anti-static weighing boats. Transfer the compound using a grounded, stainless-steel micro-spatula.

  • Sealing: Once the desired mass is acquired, immediately cap the source vial and seal the weighing boat or transfer vial before removing it from the hood.

Phase 4: The Doffing Sequence
  • Aseptic Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside out. Slide an ungloved finger under the cuff of the remaining glove to peel it off without touching the contaminated exterior.

  • Hygiene: Immediately wash hands and forearms with soap and water[2][3].

Spill Response and Disposal Plan

Even with flawless technique, spills occur. Your response must be immediate and methodical to prevent cross-contamination.

Spill Response Protocol:

  • Do Not Dry Sweep: Sweeping applies mechanical energy that will aerosolize the H335-rated powder[3].

  • Containment: Dampen an absorbent pad with water or a mild, compatible solvent (like ethanol). Gently place it over the spill to trap the powder.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to avoid spreading the chemical footprint.

  • Surface Decontamination: Wash the affected area with warm soapy water, followed by a solvent wipe if residue remains[2].

Waste Disposal Routing:

  • Solid Waste: Contaminated gloves, weighing boats, and spill pads must be placed in a sealed, clearly labeled hazardous waste bag. Do not mix with strong oxidizers or acids[2].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Dichloromethane) for assays, dispose of it in the appropriately labeled organic waste carboy (Halogenated vs. Non-Halogenated, depending on your solvent choice).

Safety Workflow Visualization

G N1 Hazard Profiling (CAS 1222976-14-8) N2 Risk Assessment (H302, H315, H319, H335) N1->N2 N3 Engineering Controls (Fume Hood >0.4 m/s) N2->N3 N4 PPE Donning (EN 374 Nitrile, EN 166 Goggles) N3->N4 N5 Active Handling (Anti-static tools) N4->N5 N6 Decontamination & Doffing N5->N6 N7 Waste Disposal (Hazardous Solid/Liquid) N6->N7

Fig 1: End-to-end safety workflow for handling heterocyclic amides.

Sources

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